Methyl 2-(3-oxopiperazin-2-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(3-oxopiperazin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-12-6(10)4-5-7(11)9-3-2-8-5/h5,8H,2-4H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEHBEGTVNYMPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388189 | |
| Record name | Methyl (3-oxopiperazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89852-17-5 | |
| Record name | Methyl (3-oxopiperazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Methyl 2-(3-oxopiperazin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available data. Specific experimental values for properties such as melting and boiling points, as well as detailed experimental protocols and biological activity data for Methyl 2-(3-oxopiperazin-2-yl)acetate, are not consistently reported in the readily accessible scientific literature. The information presented herein is a combination of computed data and general knowledge about related compounds.
Core Chemical Properties
This compound is a heterocyclic compound featuring a piperazinone ring substituted with a methyl acetate group. Its chemical structure and properties make it a potential building block in medicinal chemistry and drug discovery.
Structural Information
-
IUPAC Name: this compound
-
CAS Number: 89852-17-5
-
Molecular Formula: C₇H₁₂N₂O₃
-
2D Structure:
/ CH2 CH-CH2-C-O-CH3 | | || NH--CH2 O
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Note that most of these are computed values and should be confirmed by experimental data.
| Property | Value | Source |
| Molecular Weight | 172.18 g/mol | PubChem |
| Exact Mass | 172.08479225 Da | PubChem |
| XLogP3-AA (Computed) | -1.2 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 67.4 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
| Formal Charge | 0 | PubChem |
| Physical Description | Solid (form) | Sigma-Aldrich |
Synthesis and Experimental Protocols
Conceptual Synthetic Workflow
The following diagram illustrates a general, hypothetical workflow for the synthesis of this compound. This would likely involve the reaction of a suitably substituted diamine with a derivative of oxalic acid or a related cyclizing agent, followed by esterification if necessary.
Caption: Conceptual workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activity or signaling pathway has been reported for this compound, the piperazine and piperazinone scaffolds are present in a wide range of biologically active molecules. These compounds are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
General Biological Context of Piperazine Derivatives
Piperazine derivatives have been investigated for a multitude of therapeutic applications, including:
-
Antipsychotic agents
-
Antidepressants
-
Anxiolytics
-
Anticancer agents
-
Antimicrobial agents
The biological effects of these compounds are highly dependent on the nature and position of the substituents on the piperazine ring.
Hypothetical Signaling Pathway Modulation
Given the prevalence of piperazine-containing compounds as modulators of GPCR signaling, a hypothetical pathway that this compound could influence is presented below. This is a generalized representation and has not been experimentally verified for this specific compound.
Caption: Hypothetical GPCR signaling pathway potentially modulated by a piperazinone derivative.
Safety Information
Based on GHS classifications from available sources, this compound is associated with the following hazards:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be observed when handling this compound.
Conclusion
This compound is a chemical compound with potential for use in synthetic and medicinal chemistry. While comprehensive experimental data is currently lacking in the public domain, its structural similarity to known bioactive molecules suggests it could be a valuable intermediate for the development of novel therapeutics. Further research is required to fully characterize its physical, chemical, and biological properties.
Technical Guide: Methyl 2-(3-oxopiperazin-2-yl)acetate
CAS Number: 89852-17-5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-(3-oxopiperazin-2-yl)acetate, a piperazine derivative of significant interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis protocols, and potential applications, presenting data in a clear and accessible format for researchers and drug development professionals.
Core Compound Data
This compound is a heterocyclic compound featuring a piperazinone core.[1] Its structure is foundational for the development of various biologically active molecules.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 89852-17-5 | [2][3][4] |
| Molecular Formula | C₇H₁₂N₂O₃ | [2][3][4] |
| Molecular Weight | 172.18 g/mol | [2][4] |
| IUPAC Name | This compound | [2] |
| Boiling Point | 352.4°C at 760 mmHg | [5] |
| Form | Solid |
Computed Properties
| Property | Value | Source |
| XLogP3-AA | -1.2 | [2] |
| Hydrogen Bond Donor Count | 2 | Chemdiv |
| Hydrogen Bond Acceptor Count | 6 | Chemdiv |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 172.08479225 Da | [2] |
| Monoisotopic Mass | 172.08479225 Da | [2] |
| Topological Polar Surface Area | 67.4 Ų | [2] |
| Heavy Atom Count | 12 | PubChem |
| Complexity | 193 | [2] |
Synthesis and Experimental Protocols
A plausible synthesis route for this compound could involve the reaction of ethylenediamine with a derivative of itaconic acid or a related dicarboxylic acid ester under conditions that favor cyclization to the desired piperazinone ring.
General Experimental Protocol for Synthesis of Related 2-Oxopiperazines
The following is a generalized protocol based on the synthesis of similar heterocyclic structures and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
Ethylenediamine
-
Dimethyl acetylenedicarboxylate (as a precursor to the required C4-dicarbonyl synthon)
-
Methanol
-
Acetic Acid
Procedure:
-
A solution of ethylenediamine in methanol is prepared.
-
Dimethyl acetylenedicarboxylate is added dropwise to the ethylenediamine solution at a controlled temperature.
-
The reaction mixture is stirred, and the progress is monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired 2-oxopiperazine derivative.[6]
Characterization: The final product should be characterized using standard analytical techniques:
-
¹H NMR Spectroscopy: To confirm the proton environment of the molecule.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.[6]
Applications in Drug Discovery and Development
Piperazine derivatives are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities.[1] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The piperazinone scaffold is a privileged structure in drug discovery.
The presence of reactive functional groups—the secondary amines, the amide, and the ester—allows for a variety of chemical modifications to explore the structure-activity relationship (SAR) and develop new chemical entities. These modifications can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and analysis of this compound and its derivatives.
Caption: A generalized workflow for the synthesis and evaluation of this compound.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
References
- 1. CAS 89852-17-5: (2R)-2-(2-methoxy-2-oxoethyl)-3-oxopiperaz… [cymitquimica.com]
- 2. This compound | C7H12N2O3 | CID 2998378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SmallMolecules.com | this compound (from 1 microMole to 1 g) from Eximedlab | SmallMolecules.com [smallmolecules.com]
- 4. scbt.com [scbt.com]
- 5. methyl 2-(3-oxopiperazin-2-yl)acetate89852-17-5,Purity98%_Alfa Chemistry111 [molbase.com]
- 6. davidpublisher.com [davidpublisher.com]
An In-depth Technical Guide to Methyl 2-(3-oxopiperazin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(3-oxopiperazin-2-yl)acetate is a heterocyclic compound featuring a piperazinone core, a structure of significant interest in medicinal chemistry. The piperazine scaffold is a component of numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a plausible synthetic route, and the potential biological significance of this compound. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide combines established data from public databases with analogous experimental protocols and predictive analyses to serve as a foundational resource for researchers.
Molecular Structure and Chemical Properties
This compound possesses a central 3-oxopiperazine ring with a methyl acetate group attached at the second position. The structural details and key chemical identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₁₂N₂O₃ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| Canonical SMILES | COC(=O)CC1C(=O)NCCN1 | [1] |
| InChI Key | IPEHBEGTVNYMPV-UHFFFAOYSA-N | [1] |
| CAS Number | 89852-17-5 | [1] |
Physicochemical Properties
The following table summarizes key computed and available physical properties. The compound is expected to be a solid at room temperature.[3]
| Property | Value | Source |
| Molecular Weight | 172.18 g/mol | [1] |
| XLogP3 | -1.2 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Exact Mass | 172.08479225 Da | [1] |
| Topological Polar Surface Area | 75.7 Ų | [4] |
| Physical State | Solid | [3] |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the available literature, a plausible and efficient synthetic route can be devised based on the well-established reaction between 1,2-diamines and dialkyl esters of acetylenedicarboxylic acid or related C4-dielectrophiles. The following protocol is a proposed method for its synthesis.
Proposed Experimental Protocol: Synthesis via Condensation Reaction
This protocol describes the cyclocondensation reaction of ethylenediamine with dimethyl 2-formylsuccinate, followed by intramolecular amidation.
Materials:
-
Ethylenediamine
-
Dimethyl 2-formylsuccinate
-
Methanol (MeOH)
-
Glacial Acetic Acid (AcOH)
-
Sodium borohydride (NaBH₄) or Hydrogen (H₂) with a suitable catalyst (e.g., Pd/C)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reductive Amination: In a round-bottom flask, dissolve dimethyl 2-formylsuccinate (1 equivalent) in methanol. Add ethylenediamine (1.1 equivalents) dropwise at room temperature. After stirring for 1-2 hours, cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise. Alternatively, the imine intermediate can be reduced via catalytic hydrogenation.
-
Work-up and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diamine intermediate.
-
Cyclization (Lactamization): Dissolve the crude intermediate in a high-boiling point solvent such as toluene or xylene. Heat the mixture to reflux for 12-24 hours to facilitate intramolecular cyclization and the formation of the 3-oxopiperazine ring. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Purification: After cooling to room temperature, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Experimental Workflow Diagram:
Spectroscopic Data (Predicted)
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5-7.5 | br s | 1H | NH (amide) |
| ~ 3.70 | s | 3H | OCH ₃ |
| ~ 3.6-3.8 | m | 1H | CH (piperazinone ring) |
| ~ 3.2-3.5 | m | 4H | CH ₂ (piperazinone ring) |
| ~ 2.5-2.8 | m | 2H | CH ₂ (acetate side chain) |
| ~ 2.0-2.3 | br s | 1H | NH (amine) |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 172 | C =O (ester) |
| ~ 168 | C =O (amide) |
| ~ 55 | OC H₃ |
| ~ 50 | C H (piperazinone ring) |
| ~ 45 | C H₂ (piperazinone ring) |
| ~ 43 | C H₂ (piperazinone ring) |
| ~ 35 | C H₂ (acetate side chain) |
Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 172.08 | [M]⁺ (Molecular Ion) |
| 141.07 | [M - OCH₃]⁺ |
| 113.08 | [M - COOCH₃]⁺ |
| 85.06 | [Piperazinone fragment]⁺ |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| ~ 3300-3400 | N-H stretch (amine and amide) |
| ~ 2850-3000 | C-H stretch (aliphatic) |
| ~ 1735 | C=O stretch (ester) |
| ~ 1680 | C=O stretch (amide, lactam) |
| ~ 1200-1250 | C-O stretch (ester) |
Biological Activity and Signaling Pathways
While there is no specific biological activity data for this compound in the public domain, the piperazine and piperazinone scaffolds are known to be pharmacologically active.[2] Derivatives of these core structures have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and central nervous system agents.[2][5][6]
The biological effects of many piperazine-containing drugs are mediated through their interaction with various receptors, ion channels, and enzymes. For instance, many neurologically active piperazine derivatives target G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors.[7]
Representative Signaling Pathway: GPCR Modulation
The following diagram illustrates a generalized signaling pathway that could be modulated by a piperazine-based compound acting as a GPCR antagonist. This is a representative pathway and has not been experimentally confirmed for this compound.
Conclusion
This compound is a molecule with a privileged scaffold that holds potential for further investigation in drug discovery and development. This guide has provided a summary of its known properties, a plausible synthetic route, and predicted analytical data to aid researchers in its synthesis and characterization. While experimental data on its biological activity is currently lacking, the known pharmacological profiles of related piperazine and piperazinone derivatives suggest that it could be a valuable starting point for the development of novel therapeutic agents. Further experimental studies are warranted to elucidate its precise biological functions and potential therapeutic applications.
References
- 1. This compound | C7H12N2O3 | CID 2998378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 3. Methyl (3-oxopiperazin-2-yl)acetate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 7. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Methyl 2-(3-oxopiperazin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for Methyl 2-(3-oxopiperazin-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines the reaction mechanism, provides a detailed experimental protocol, and includes relevant analytical data for the characterization of the target compound and its intermediates.
Introduction
This compound is a derivative of piperazin-2-one, a scaffold that is prevalent in a variety of biologically active molecules. The presence of both a lactam and an ester functional group makes it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. This guide focuses on a common and efficient method for its preparation: the cyclocondensation reaction between a dialkyl acetylenedicarboxylate and ethylenediamine.
Synthesis Pathway
The synthesis of this compound is achieved through a well-established chemical transformation involving the reaction of dimethyl acetylenedicarboxylate with ethylenediamine. This reaction proceeds via a tandem conjugate addition-cyclization mechanism.
Initially, one of the primary amine groups of ethylenediamine undergoes a nucleophilic conjugate addition to one of the electrophilic alkyne carbons of dimethyl acetylenedicarboxylate. This is followed by an intramolecular cyclization where the second amine group attacks the ester carbonyl, leading to the formation of the six-membered piperazin-2-one ring and elimination of methanol. The reaction is typically carried out in a protic solvent, such as methanol, which facilitates the proton transfer steps.
A tautomeric equilibrium may exist between this compound and its enamine tautomer, Methyl (3-oxo-3,4,5,6-tetrahydropyrazin-2-yl)acetate, particularly in acidic conditions. For the purpose of this guide, we will focus on the synthesis of the primary product.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is based on established procedures for the synthesis of related piperazin-2-one derivatives. Researchers should adapt and optimize the conditions as necessary for their specific laboratory setup and scale.
Materials:
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Ethylenediamine
-
Methanol (anhydrous)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F254)
-
Column chromatography setup (Silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve dimethyl acetylenedicarboxylate (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Ethylenediamine: Cool the solution to 0 °C using an ice bath. Add a solution of ethylenediamine (1.0 equivalent) in anhydrous methanol dropwise to the stirred solution of DMAD over a period of 30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side product formation.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1).
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often obtained as a solid or a viscous oil. It can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Dimethyl Acetylenedicarboxylate | C₆H₆O₄ | 142.11 | Liquid |
| Ethylenediamine | C₂H₈N₂ | 60.10 | Liquid |
| This compound | C₇H₁₂N₂O₃ | 172.18 | Solid |
Spectroscopic Data for this compound (Predicted/Typical):
| Parameter | Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | ~3.70 (s, 3H, OCH₃), 3.40-3.20 (m, 4H, CH₂CH₂), ~3.10 (t, 1H, CH), ~2.70 (d, 2H, CH₂CO), ~6.5 (br s, 1H, NH), ~7.0 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | ~172 (C=O, ester), ~168 (C=O, amide), ~52 (OCH₃), ~50 (CH), ~45 (CH₂), ~43 (CH₂), ~35 (CH₂) |
| Mass Spec. (ESI+) m/z | 173.09 [M+H]⁺, 195.07 [M+Na]⁺ |
| Yield | Not explicitly reported in the literature for this specific compound; typically moderate to good yields can be expected for this type of reaction. |
Note: The provided spectroscopic data are typical values for this class of compounds and should be confirmed by experimental analysis of the synthesized product.
Safety Precautions
-
Dimethyl acetylenedicarboxylate is a lachrymator and should be handled in a well-ventilated fume hood.
-
Ethylenediamine is corrosive and can cause burns.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this synthesis.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
This guide is intended for informational purposes for qualified researchers. All procedures should be carried out in a properly equipped chemical laboratory under the supervision of trained personnel.
Spectroscopic Profile of Methyl 2-(3-oxopiperazin-2-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of Methyl 2-(3-oxopiperazin-2-yl)acetate. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from structural analysis and comparison with analogous compounds. It also includes detailed, generalized experimental protocols for acquiring such data.
Chemical Structure and Predicted Spectroscopic Data
This compound possesses a distinct molecular architecture, featuring a piperazinone ring, a methyl ester, and various C-H and N-H bonds. These structural elements give rise to characteristic signals in different spectroscopic analyses. The predicted data are summarized in the tables below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |
| -OCH₃ | 3.6 - 3.8 | Singlet (s) | N/A | Typical range for a methyl ester. |
| -CH₂- (acetate) | 2.5 - 2.9 | Doublet of Doublets (dd) or Multiplet (m) | ~15-18 (geminal), ~6-8 (vicinal) | Diastereotopic protons due to the adjacent chiral center. |
| -CH- (piperazinone ring) | 3.8 - 4.2 | Multiplet (m) | Positioned between a nitrogen and a carbonyl group. | |
| -NH- (piperazinone ring, position 1) | 6.5 - 8.0 | Broad Singlet (br s) | Amide proton, chemical shift can be concentration and solvent dependent. | |
| -CH₂- (piperazinone ring, position 5) | 3.2 - 3.6 | Multiplet (m) | Adjacent to a secondary amine. | |
| -CH₂- (piperazinone ring, position 6) | 3.0 - 3.4 | Multiplet (m) | Adjacent to an amide nitrogen. | |
| -NH- (piperazinone ring, position 4) | 2.0 - 4.0 | Broad Singlet (br s) | Secondary amine proton, may exchange with solvent. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| -C=O (ester) | 170 - 175 | Carbonyl carbon of the methyl ester. |
| -C=O (amide/lactam) | 165 - 170 | Carbonyl carbon within the piperazinone ring. |
| -OCH₃ | 50 - 55 | Methyl carbon of the ester group. |
| -CH- (piperazinone ring) | 55 - 65 | Chiral carbon attached to nitrogen and the acetate side chain. |
| -CH₂- (acetate) | 35 - 45 | Methylene carbon of the acetate side chain. |
| -CH₂- (piperazinone ring) | 40 - 50 | Methylene carbons within the piperazinone ring. |
Table 3: Predicted IR Spectroscopic Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (amide) | 3200 - 3400 | Medium | Characteristic of the amide N-H bond. |
| N-H Stretch (amine) | 3300 - 3500 | Medium-Weak | Secondary amine N-H stretching. |
| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong | Aliphatic C-H bonds. |
| C=O Stretch (ester) | ~1735 | Strong | Carbonyl of the methyl ester. |
| C=O Stretch (amide/lactam) | ~1670 | Strong | Carbonyl of the six-membered lactam ring.[1] |
| N-H Bend (amide) | 1510 - 1550 | Medium | Amide II band. |
| C-O Stretch (ester) | 1150 - 1300 | Strong | Characteristic of the ester C-O bond. |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z Value | Notes |
| [M+H]⁺ | 173.08 | Molecular ion peak with protonation. |
| [M+Na]⁺ | 195.06 | Adduct with sodium. |
| Fragmentation Ion | 113.06 | Loss of the methoxycarbonylmethyl group (-CH₂COOCH₃). |
| Fragmentation Ion | 141.07 | Loss of methanol (-CH₃OH) from the ester. |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Use a standard 400 or 500 MHz spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical spectral width: -2 to 12 ppm.
-
A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shifts using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR unit or KBr pellet) in the spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
-
Instrumentation:
-
Use a mass spectrometer equipped with an ESI source.
-
The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).
-
To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the structural features of this compound relevant to its spectroscopic signature.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Key structural features of this compound and their correlation to expected spectroscopic signals.
References
An In-depth Technical Guide to the Solubility and Stability of Methyl 2-(3-oxopiperazin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the heterocyclic compound, Methyl 2-(3-oxopiperazin-2-yl)acetate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established, robust experimental protocols that are widely accepted in the pharmaceutical and chemical research fields. The guide details procedures for solubility assessment in various solvents and outlines a systematic approach to stability testing under forced degradation conditions. Data presentation is standardized through structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility. This document is intended to serve as a practical resource for researchers initiating studies on this compound or analogous chemical entities.
Introduction
This compound is a heterocyclic compound featuring a piperazinone ring, a common scaffold in medicinal chemistry. The physicochemical properties of such molecules, particularly solubility and stability, are critical parameters that influence their behavior in biological systems and their viability as potential drug candidates. An understanding of these properties is fundamental for formulation development, pharmacokinetic profiling, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs). This guide presents the standard methodologies to thoroughly characterize the solubility and stability profile of this compound.
Solubility Determination
The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature. This is a critical parameter for drug delivery and formulation.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method.
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., glass vial). The presence of undissolved solid is necessary to ensure saturation.
-
Place the containers in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.
-
The experiment should be performed in triplicate for each solvent.
Data Presentation: Solubility of this compound
The following table is a template for presenting the solubility data. The values provided are for illustrative purposes only.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Water | 25 | TBD | TBD | TBD |
| PBS (pH 7.4) | 37 | TBD | TBD | TBD |
| 0.1 N HCl (pH 1.2) | 37 | TBD | TBD | TBD |
| Ethanol | 25 | TBD | TBD | TBD |
| Methanol | 25 | TBD | TBD | TBD |
| Dimethyl Sulfoxide (DMSO) | 25 | TBD | TBD | TBD |
| TBD: To Be Determined experimentally. |
Stability Assessment
Stability testing is crucial for identifying the degradation pathways and intrinsic stability of a drug substance. Forced degradation studies, also known as stress testing, are conducted to accelerate the degradation of a compound under various conditions.[3][4][5]
Experimental Protocol: Forced Degradation Studies
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
A validated stability-indicating analytical method (typically HPLC with a photodiode array detector to ensure peak purity).
-
pH meter
-
Temperature-controlled ovens
-
Photostability chamber with controlled light exposure (ICH Q1B guidelines).
Procedure:
-
Hydrolytic Degradation:
-
Acidic Conditions: Dissolve the compound in 0.1 N HCl and heat at a specified temperature (e.g., 60 °C) for a defined period.
-
Basic Conditions: Dissolve the compound in 0.1 N NaOH and heat at a specified temperature (e.g., 60 °C) for a defined period.
-
Neutral Conditions: Dissolve the compound in high-purity water and heat at a specified temperature (e.g., 60 °C) for a defined period.
-
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for a defined period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 70 °C) for a defined period.
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect and quantify any degradation products.
Data Presentation: Stability of this compound under Forced Degradation
The following table is a template for presenting the stability data. The values provided are for illustrative purposes only.
| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 N HCl | TBD | 60 | TBD | TBD | TBD |
| 0.1 N NaOH | TBD | 60 | TBD | TBD | TBD |
| Water | TBD | 60 | TBD | TBD | TBD |
| 3% H₂O₂ | TBD | Room Temperature | TBD | TBD | TBD |
| Photolytic (Solid) | TBD | Room Temperature | TBD | TBD | TBD |
| Photolytic (Solution) | TBD | Room Temperature | TBD | TBD | TBD |
| Thermal (Solid) | TBD | 70 | TBD | TBD | TBD |
| TBD: To Be Determined experimentally. |
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Forced Degradation Stability Studies.
Conclusion
This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data that is essential for the advancement of research and development involving this compound. The provided templates for data presentation and workflow diagrams are intended to facilitate clear communication and documentation of experimental findings. Researchers are encouraged to adapt and validate these methods as necessary for their specific applications and analytical capabilities.
References
Potential Biological Activities of Methyl 2-(3-oxopiperazin-2-yl)acetate: An In-depth Technical Guide
Abstract
Introduction to the 3-Oxopiperazine Scaffold
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. It is a ubiquitous structural motif in medicinal chemistry, renowned for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1][2] The introduction of a carbonyl group at the 3-position to form a 3-oxopiperazine (or piperazin-2-one) ring, coupled with an acetic acid methyl ester at the 2-position, results in Methyl 2-(3-oxopiperazin-2-yl)acetate. This arrangement of functional groups offers multiple points for hydrogen bonding and potential covalent interactions, making it an interesting scaffold for biological exploration.
Derivatives of piperazine have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, antimicrobial, antifungal, anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1][3][4][5] Therefore, it is plausible that this compound could serve as a key intermediate or a pharmacophore for compounds with similar biological profiles.
Potential Biological Activities and Supporting Data
Based on the activities of structurally related compounds, the following therapeutic areas represent promising avenues for the investigation of this compound and its derivatives.
Antimicrobial and Antifungal Activity
Numerous piperazine derivatives have been synthesized and evaluated for their efficacy against a variety of bacterial and fungal pathogens.[3][4] The mechanism of action for these compounds can vary, with some targeting essential microbial enzymes.
Table 1: Antimicrobial and Antifungal Activities of Selected Piperazine Derivatives
| Compound Class | Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| Substituted Piperazine Derivatives | Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli | Zone of Inhibition (mm) | [3] |
| Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Zone of Inhibition (mm) | [3] | |
| Novel Piperazine Analogs | S. aureus, E. coli | Zone of Inhibition (15-19 mm at 100µg/ml for active compounds) | [4] |
Note: The data presented is for structurally related piperazine compounds, not for this compound itself.
Anticancer Activity
The piperazin-2-one scaffold has been identified as a privileged structure in the development of novel cytotoxic agents.[6] A notable mechanism of action for some of these compounds is the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of Ras proteins. Disruption of the Ras signaling pathway can lead to decreased cell proliferation and the induction of apoptosis.[6]
Table 2: Anticancer Activity of a Piperazine Derivative
| Compound | Cell Line(s) | Activity Metric (e.g., IC50) | Putative Mechanism | Reference |
| Piperazine-based Farnesyltransferase Inhibitor | Various Cancer Cell Lines | IC50 | Inhibition of Farnesyltransferase, Disruption of Ras signaling | [6] |
Note: This data is for a compound class containing the piperazin-2-one core and is intended to suggest potential activity.
Anti-inflammatory Activity
Certain piperazine derivatives have shown anti-inflammatory properties. For instance, (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid, a metabolite of the NSAID candidate piron, has demonstrated anti-inflammatory effects in vivo.[7] This suggests that the 3-oxopiperazine core can be a key pharmacophore for anti-inflammatory agents.
Table 3: Anti-inflammatory Activity of a 3-Oxopiperazinylidene Derivative
| Compound | Animal Model | Dose | Effect | Reference |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema in rats | 25 and 125 mg/kg | Suppression of edema development | [7] |
Note: This compound is an unsaturated analog of the core structure of interest.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of related piperazine derivatives. These protocols can serve as a starting point for the investigation of this compound.
General Synthesis of Piperazine Derivatives
A common synthetic route to piperazine derivatives involves the coupling of a substituted benzenethiol with a chloro-nitrobenzene, followed by reduction of the nitro group and cyclization with bis(2-chloroethyl)amine hydrochloride.[3]
DOT Script for a General Synthetic Pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 4. neuroquantology.com [neuroquantology.com]
- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Methyl 2-(3-oxopiperazin-2-yl)acetate: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is paramount. The 2-oxopiperazine core has emerged as a privileged structure, forming the foundation of numerous biologically active compounds. Within this class, Methyl 2-(3-oxopiperazin-2-yl)acetate stands out as a particularly valuable synthetic building block. Its unique arrangement of functional groups—a cyclic lactam, a secondary amine, and a methyl ester—provides multiple points for chemical elaboration, enabling the construction of complex and diverse molecular architectures. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in drug discovery, complete with detailed experimental protocols and a summary of its chemical and physical properties.
Core Properties and Synthesis
This compound is a chiral heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₂O₃ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| CAS Number | 89852-17-5 | [1] |
| Appearance | Solid | |
| SMILES | COC(=O)CC1C(=O)NCCN1 | [1] |
| InChI Key | IPEHBEGTVNYMPV-UHFFFAOYSA-N | [1] |
Synthetic Approach: Cyclocondensation
The most common and efficient method for the synthesis of the 2-oxopiperazine core involves the cyclocondensation of a 1,2-diamine with a suitable dicarbonyl or Michael acceptor precursor. For this compound, the reaction of ethylenediamine with a precursor such as dimethyl 2-oxoglutaconate or a related derivative of dimethyl acetylenedicarboxylate is a plausible and widely utilized strategy.[2]
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure adapted from similar cyclocondensation reactions for the formation of 2-oxopiperazine rings.[2]
Materials:
-
Dimethyl 2-oxoglutaconate
-
Ethylenediamine
-
Methanol
-
Acetic Acid (catalytic amount)
Procedure:
-
To a solution of dimethyl 2-oxoglutaconate (1.0 eq) in methanol, add a catalytic amount of acetic acid.
-
Slowly add a solution of ethylenediamine (1.1 eq) in methanol to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.
Reactivity and Functionalization
The presence of two distinct nitrogen atoms and a methyl ester in this compound allows for a wide range of chemical transformations, making it a highly versatile building block. The secondary amine at the N4 position is nucleophilic and can be readily functionalized, while the lactam nitrogen at the N1 position can also undergo substitution under specific conditions.
References
The Piperazinone Core: A Technical Guide to its Discovery, History, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of piperazinone compounds, from their early synthetic origins to their current status as key pharmacophores in oncology, neuroscience, and beyond. Detailed synthetic methodologies, quantitative biological data, and a focus on their interaction with key signaling pathways are presented to offer a comprehensive resource for researchers in drug discovery and development.
Introduction: The Rise of a Privileged Scaffold
The piperazine ring is a well-established pharmacophore, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile linker or scaffold in drug design.[1] The introduction of a carbonyl group into this six-membered heterocycle to form the piperazinone core adds a new layer of structural and functional diversity. This modification not only alters the electronic and conformational properties of the ring but also provides additional points for synthetic elaboration.
While the broader class of piperazines has a long history, with early applications as anthelmintic agents, the specific exploration of the piperazinone core as a central element in drug design is a more recent development.[2] Its recognition as a "privileged scaffold" stems from its presence in numerous biologically active compounds and its ability to mimic peptide bonds, making it a valuable component in the design of peptidomimetics. The structural rigidity and hydrogen bonding capabilities of the piperazinone moiety allow for precise orientation of substituents to interact with biological targets.
Discovery and Historical Development
The history of piperazinone compounds is intrinsically linked to the broader evolution of synthetic organic chemistry and medicinal chemistry. Early synthetic work laid the foundation for the later discovery of their diverse pharmacological activities.
A key milestone in the synthesis of 2-piperazinones was documented in the late 1970s and early 1980s. For instance, a 1980 patent described a "cyanohydrin synthesis" method for producing polysubstituted 2-keto-1,4-diazacycloalkanes, including 2-piperazinones. This process involved the reaction of a substituted 1,2-diamine with cyanohydrins in the presence of a catalyst.
The true potential of the piperazinone core in drug discovery began to be realized with the increasing understanding of its utility as a peptidomimetic scaffold. The ability of the piperazinone structure to mimic the turn structures of peptides opened up new avenues for designing small molecule drugs that could modulate protein-protein interactions and enzyme activity.
A significant advancement in the therapeutic application of the piperazinone moiety is exemplified by its incorporation into modern kinase inhibitors. For instance, the ketopiperazine moiety is a key structural feature of Trilaciclib, a cyclin-dependent kinase (CDK) inhibitor.[3] This highlights the evolution of piperazinone-based compounds from simple heterocyclic structures to integral components of highly targeted therapeutic agents.
Synthetic Methodologies
The synthesis of the piperazinone core and its derivatives has been a subject of extensive research, leading to the development of a variety of efficient synthetic routes. These methods often focus on the construction of the heterocyclic ring and the introduction of diverse substituents at the nitrogen and carbon atoms.
Key Synthetic Strategies
-
Intramolecular Condensation: This is a common approach for forming the lactam moiety of the piperazinone ring. For example, the synthesis of the ketopiperazine in Trilaciclib involves an intramolecular condensation of a diamine precursor.[3]
-
Cascade Reactions: More recent developments include cascade reactions that allow for the rapid assembly of the piperazinone core with multiple points of diversity. A notable example is a metal-promoted cascade double nucleophilic substitution using a chloro allenylamide, a primary amine, and an aryl iodide. This one-pot process efficiently forms three new bonds.[4]
-
Post-Ugi Cascade Reaction: This strategy has been employed to synthesize N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates, demonstrating the utility of multicomponent reactions in generating complex piperazinone-containing scaffolds.
Experimental Protocol: Cascade Synthesis of Piperazin-2-ones
This protocol is adapted from the metal-promoted cascade double nucleophilic substitution method.[4]
Objective: To synthesize a diverse library of piperazin-2-one derivatives in a one-pot reaction.
Materials:
-
Chloro allenylamide
-
Primary amine
-
Aryl iodide
-
Palladium catalyst (e.g., Pd(dba)2/PPh3)
-
Silver salt (e.g., AgNO3)
-
Solvent (e.g., Toluene)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of chloro allenylamide and the primary amine in toluene, add the palladium catalyst and silver salt.
-
Add the aryl iodide to the reaction mixture.
-
Heat the reaction mixture at 85-90 °C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel to obtain the desired piperazin-2-one derivative.
Therapeutic Applications and Biological Activity
Piperazinone derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation in various therapeutic areas, with a particular focus on oncology and neuroscience.
Anticancer Activity
The piperazinone core is a prominent feature in a number of potent anticancer agents, particularly kinase inhibitors.
-
Kinase Inhibition: Piperazinone-based compounds have been developed as inhibitors of various kinases that are crucial for cancer cell proliferation and survival, including CDKs, JNK, and VEGFR2.[5][6] The piperazinone scaffold often serves to orient key pharmacophoric groups within the ATP-binding pocket of the kinase.
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer. Piperazinone derivatives have been designed to target components of this pathway, leading to the induction of apoptosis in cancer cells.
-
Cytotoxicity: Numerous studies have reported the cytotoxic effects of piperazinone derivatives against a wide range of cancer cell lines.
Neuroscience Applications
The piperazinone scaffold is also being explored for the treatment of neurodegenerative diseases, such as Alzheimer's disease.[7][8][9]
-
Modulation of TRPC6: Certain piperazine derivatives have been identified as activators of the TRPC6 channel, which plays a role in synaptic stability. These compounds have shown potential in protecting against amyloid-beta toxicity and restoring synaptic function in preclinical models of Alzheimer's disease.[7]
-
Multi-target Approaches: Hybrid molecules incorporating a piperazinone scaffold have been designed to simultaneously target both amyloid and Tau pathologies, the hallmarks of Alzheimer's disease.[8]
Quantitative Data
The following tables summarize the biological activity of representative piperazinone compounds.
Table 1: Anticancer Activity of Piperazinone Derivatives
| Compound Class | Target/Assay | Cell Line | IC50/GI50 (µM) | Reference |
| Piperazine-based thiazolidinones | VEGFR2 Kinase Inhibition | - | < 0.3 | [5] |
| Piperazine-based thiazolidinones | Cytotoxicity | HepG-2 | 0.03 - 0.06 | [5] |
| Tryptamine-piperazine-2,5-dione conjugate | Cytotoxicity | AsPC-1, SW1990 | 6 | [10] |
| Piperazine-chalcone hybrids | VEGFR-2 Kinase Inhibition | - | 0.57 - 1.48 | [10] |
| Vindoline-piperazine conjugate | Cytotoxicity | MDA-MB-468 (Breast) | 1.00 | [11] |
| Vindoline-piperazine conjugate | Cytotoxicity | HOP-92 (Lung) | 1.35 | [11] |
| Benzo[h][7][8]naphthyridin-2(1H)-one derivative | mTOR Kinase Inhibition | - | < 0.001 | [12] |
Table 2: Activity of Piperazinone Derivatives in Neuroscience
| Compound Class | Target/Assay | Model | Effect | Reference |
| N,N'-disubstituted piperazine | Amyloid and Tau pathology | Preclinical AD model | Reduction of pathology and memory impairment | [8] |
| Piperazine derivative (cmp2) | TRPC6 activation | 5xFAD mice | Reversal of synaptic plasticity deficits | [13] |
| Piperazine-based compounds | Aβ42 and AcPHF6 aggregation | In vitro | Inhibition of aggregation | [9] |
Experimental Protocols
Protocol: In Vitro Cytotoxicity MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a piperazinone derivative against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Piperazinone derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the piperazinone derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of a piperazinone derivative against a specific kinase.[15]
Objective: To determine the IC50 of a piperazinone derivative against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
[γ-³³P]ATP
-
Piperazinone derivative stock solution (in DMSO)
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the purified kinase, and the piperazinone derivative at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding the kinase-specific substrate and [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The biological effects of piperazinone compounds are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanism of action.
PI3K/Akt/mTOR Signaling Pathway
Many piperazinone-based anticancer agents function by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by piperazinone-based compounds.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel piperazinone derivatives.
Caption: Experimental workflow for the discovery and evaluation of anticancer piperazinone compounds.
Conclusion and Future Directions
The piperazinone core has firmly established itself as a valuable and versatile scaffold in modern drug discovery. Its journey from a simple heterocyclic motif to a key component of targeted therapies underscores the power of medicinal chemistry in optimizing molecular frameworks for therapeutic benefit. The diverse range of biological activities exhibited by piperazinone derivatives, particularly in oncology and neuroscience, highlights the vast potential that remains to be explored.
Future research in this area will likely focus on several key aspects:
-
Novel Synthetic Methodologies: The development of even more efficient and stereoselective synthetic routes will be crucial for accessing novel and complex piperazinone derivatives.
-
Expansion of Therapeutic Targets: While significant progress has been made in targeting kinases and neuroreceptors, the exploration of piperazinones against other target classes is a promising avenue for future research.
-
Structure-Based Drug Design: A deeper understanding of the structure-activity relationships of piperazinone-based ligands will enable the rational design of more potent and selective therapeutic agents.
-
Multi-target Drug Design: The development of piperazinone-based compounds that can modulate multiple targets simultaneously holds great promise for the treatment of complex diseases like cancer and neurodegenerative disorders.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to Methyl 2-(3-oxopiperazin-2-yl)acetate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-oxopiperazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its structural resemblance to dipeptide units. This core structure offers a versatile platform for the development of novel therapeutic agents across a spectrum of diseases. "Methyl 2-(3-oxopiperazin-2-yl)acetate" represents a fundamental building block within this class of compounds. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and relevant signaling pathways associated with derivatives and analogs of this core structure. While specific biological data for "this compound" is limited in publicly available literature, this guide leverages data from closely related analogs to provide a valuable resource for researchers in the field.
Chemical Properties of the Core Structure
Basic information for the parent compound, this compound, is provided below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O₃ | PubChem |
| Molecular Weight | 172.18 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 89852-17-5 | PubChem |
| SMILES | COC(=O)CC1C(=O)NCCN1 | PubChem |
Synthesis of the Core and Derivatives
The synthesis of the "this compound" core and its derivatives often involves the cyclization of appropriate acyclic precursors. A key synthetic route to a tautomeric form, methyl (3-oxopiperazin-2-ylidene)acetate, involves the reaction of ethylenediamine with dimethyl acetylenedicarboxylate.
Experimental Protocol: Synthesis of Methyl (3-oxopiperazin-2-ylidene)acetate
This protocol is based on the synthesis of the tautomeric form of the core molecule.
Materials:
-
Ethylenediamine
-
Dimethyl acetylenedicarboxylate
-
Methanol
-
Acetic acid
Procedure:
-
A mixture of ethylenediamine and dimethyl acetylenedicarboxylate is prepared.
-
The reaction is carried out in a suitable solvent, such as methanol.
-
The reaction mixture is refluxed for a specified period.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated and purified, typically by crystallization.
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods, such as ¹H NMR.
Biological Activities of 2-Oxopiperazine Derivatives
| Compound Class | Biological Activity | Target/Assay | Key Findings |
| Piperazine-2,5-dione derivatives with indole analogs | Anti-depressant, Anti-inflammatory, Analgesic | In vivo mouse models (forced swim test) | Compounds showed significant effects at a dose of 10 mg/kg. |
| 1,3,4-trisubstituted 2-oxopiperazines | Anti-obesity | Melanocortin-4 receptor (MC4R) agonists | Orally bioavailable compounds induced significant weight loss in a rat obesity model. |
| 2-Oxopiperazine derivatives | Anti-dengue virus | Cell-based assay against all four dengue serotypes | A lead compound exhibited potent activity with an EC₅₀ < 0.1µM, targeting the viral NS4B protein. |
| 1,3,4,5-tetrasubstituted-2-oxopiperazines | PAR1 antagonists, Cytotoxic agents | Inhibition of human platelet aggregation, Human cancer cell lines | Some compounds displayed moderate PAR1 antagonist activity, while others were cytotoxic at µM concentrations. |
Potential Signaling Pathways
Given the diverse biological activities of 2-oxopiperazine derivatives, they are likely to interact with various signaling pathways. One such pathway of interest, given the role of piperazinones as enzyme inhibitors, is the one involving Geranylgeranyl Transferase I (GGTase-I). GGTase-I is a critical enzyme in post-translational modification of small GTPases, which are key regulators of cellular signaling.
GGTase-I Signaling Pathway
GGTase-I catalyzes the attachment of a geranylgeranyl group to the C-terminus of target proteins, including those in the Rho and Ras families of small GTPases. This modification is crucial for their proper subcellular localization and function. Inhibition of GGTase-I can disrupt these signaling cascades, which are often implicated in cancer cell proliferation, survival, and metastasis.
Caption: GGTase-I signaling pathway and the point of inhibition by 2-oxopiperazine analogs.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel 2-oxopiperazine derivatives.
Caption: General experimental workflow for the development of 2-oxopiperazine derivatives.
Conclusion and Future Directions
The "this compound" core and its analogs represent a promising area for drug discovery. While the publicly available data on the specific biological activities of the parent molecule is currently sparse, the broader class of 2-oxopiperazines has demonstrated a wide range of pharmacological effects. Future research should focus on the systematic synthesis and screening of a library of derivatives based on this core structure to elucidate its full therapeutic potential. Detailed structure-activity relationship (SAR) studies, coupled with target identification and mechanism of action studies, will be crucial in advancing these compounds from promising scaffolds to clinical candidates.
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Methyl 2-(3-oxopiperazin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3-oxopiperazin-2-yl)acetate is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of more complex bioactive molecules. Its structure, featuring a piperazinone core, makes it a valuable scaffold for the development of novel therapeutic agents. These application notes provide a detailed protocol for the synthesis and purification of this compound, compiled from established chemical principles and analogous reactions reported in the scientific literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₂O₃ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| CAS Number | 89852-17-5 | [1] |
| Appearance | Solid | [2] |
| InChI Key | IPEHBEGTVNYMPV-UHFFFAOYSA-N | [1][2] |
Synthesis Protocol
The synthesis of this compound can be achieved through the cyclocondensation reaction of ethylenediamine with dimethyl acetylenedicarboxylate. This reaction proceeds via a Michael addition followed by an intramolecular amidation to form the desired piperazinone ring.
Reaction Scheme:
Materials and Reagents:
-
Dimethyl acetylenedicarboxylate
-
Ethylenediamine
-
Methanol (MeOH), anhydrous
-
Acetic acid, glacial
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
NMR spectrometer and/or Mass spectrometer for characterization
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl acetylenedicarboxylate (1 equivalent) in anhydrous methanol (100 mL).
-
Addition of Ethylenediamine: To the stirred solution, add a solution of ethylenediamine (1.1 equivalents) in methanol (50 mL) dropwise over a period of 30 minutes at room temperature.
-
Reaction Conditions: After the addition is complete, add a catalytic amount of glacial acetic acid (0.1 equivalents). Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude this compound is typically purified by column chromatography on silica gel.
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in a mixture of hexanes and ethyl acetate (e.g., 1:1).
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 50% ethyl acetate and gradually increasing to 100% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a solid.
Characterization Data
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the methylene protons of the piperazine ring, the methylene protons adjacent to the ester, the methyl ester protons, and the NH protons. A known ¹H NMR spectrum shows peaks at δ: 2.63 (2H, d), 3.30-3.34 (2H, m), 3.40-3.45 (1H, m), 3.66-3.71 (1H, m), 3.74 (3H, s), 5.34 (1H, br s), and NH protons.[3] |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₇H₁₂N₂O₃ (m/z = 172.08). |
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dimethyl acetylenedicarboxylate is a lachrymator and should be handled with care.
-
Ethylenediamine is corrosive and can cause burns.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use. The target compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
References
Chiral Synthesis of Methyl 2-(3-oxopiperazin-2-yl)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral synthesis of Methyl 2-(3-oxopiperazin-2-yl)acetate, a key intermediate in the development of various pharmaceuticals. The piperazine scaffold is a privileged structure in medicinal chemistry, and the ability to introduce chirality at the C-2 position with an acetic acid ester side chain opens up significant opportunities for exploring new chemical space and developing novel therapeutic agents.[1][2][3]
The protocols outlined below are based on established methodologies for the asymmetric synthesis of substituted piperazinones, primarily utilizing a strategy that begins with an enantiomerically pure amino acid as the chiral source. This approach ensures high stereochemical control throughout the synthetic sequence.
Synthetic Strategy Overview
The overall strategy involves the formation of a chiral diamine intermediate derived from a protected amino acid, followed by a cyclization step to construct the 3-oxopiperazine ring. This method allows for the synthesis of the target compound with a high degree of enantiomeric purity.[3][4] A general workflow for this synthesis is depicted below.
Caption: General workflow for the chiral synthesis of this compound.
Experimental Protocols
The following protocols are adapted from methodologies described for the synthesis of related chiral piperazinone derivatives.[5] Researchers should exercise standard laboratory safety precautions.
Protocol 1: Synthesis of Chiral N-protected Ethylenediamine Intermediate
This protocol starts from a commercially available chiral amino acid ester (e.g., L-Alanine methyl ester hydrochloride).
Step 1: Reductive Amination
-
Dissolve L-alanine methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM).
-
Neutralize with triethylamine (1.5 equivalents) and filter to remove the salt.
-
To the filtrate, add a solution of N-Cbz-aminoacetaldehyde (1 equivalent) in methanol.
-
Stir the mixture for 15 minutes and then cool to 0 °C.
-
Add triethylamine (2 equivalents) followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 equivalents).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection and Cyclization to form this compound
Step 2: Hydrogenolysis and Intramolecular Cyclization
-
Dissolve the purified product from Protocol 1 in methanol.
-
Add Palladium on carbon (10% w/w) to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the final product, this compound.
Data Presentation
The following table summarizes typical yields and enantiomeric excess (ee) values for the synthesis of related chiral piperazinone derivatives, which can be expected to be comparable for the target compound.[5]
| Step | Product | Yield (%) | Purity (HPLC, %) | Enantiomeric Excess (ee, %) |
| Reductive Amination | Protected Diamine Intermediate | ~85-95 | >98 | >99 |
| Hydrogenolysis & Cyclization | (S)-3-methylpiperazin-2-one (example) | ~90-95 | >98 | >98 |
Logical Relationship of Synthesis
The synthesis is designed as a sequential process where the chirality is established early and carried through the subsequent steps.
References
- 1. researchgate.net [researchgate.net]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2" by Srinivas Chamakuri, Sunny Ann Tang et al. [digitalcommons.library.tmc.edu]
- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Methyl 2-(3-oxopiperazin-2-yl)acetate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3-oxopiperazin-2-yl)acetate is a valuable building block in modern peptide synthesis, primarily utilized as a conformationally constrained amino acid analog. Its rigid 3-oxopiperazine scaffold serves to introduce specific structural pre-organization into peptide backbones. This can lead to peptides with enhanced biological activity, improved metabolic stability, and better receptor selectivity by mimicking secondary structures such as β-turns or α-helices. These characteristics make it a compound of significant interest in the field of drug discovery and development, particularly for creating peptidomimetics that can modulate protein-protein interactions or act as potent receptor agonists or antagonists.
This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptide chains, as well as an overview of its potential applications and the signaling pathways that can be targeted by the resulting peptidomimetics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for handling, storage, and characterization of the compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₂O₃ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 89852-17-5 | [1] |
| Appearance | Solid | |
| SMILES | COC(=O)CC1C(=O)NCCN1 | [1] |
| InChI Key | IPEHBEGTVNYMPV-UHFFFAOYSA-N | [1] |
Applications in Peptide Synthesis
The incorporation of this compound and its derivatives into peptide sequences is a strategic approach to introduce conformational rigidity. This is particularly useful for:
-
Mimicking Secondary Structures: The 3-oxopiperazine core can act as a template to mimic β-turns, which are crucial for molecular recognition in many biological processes.
-
Developing Helix Mimetics: Oligomers of oxopiperazines can be designed to reproduce the spatial arrangement of side chains on one face of an α-helix, enabling the disruption of protein-protein interactions that are mediated by helical domains.
-
Enhancing Metabolic Stability: The non-natural peptide backbone introduced by the oxopiperazine ring is often resistant to proteolytic degradation, leading to a longer in vivo half-life of the resulting peptide.
-
Improving Pharmacokinetic Properties: By constraining the peptide's conformation, it is possible to improve its membrane permeability and oral bioavailability.
Peptides containing the 3-oxopiperazine scaffold have been investigated as modulators of various biological targets, including:
-
Protease-Activated Receptor 1 (PAR1): As potential antagonists for antiplatelet therapy.
-
Melanocortin-4 Receptor (MC4R): As agonists with potential applications in the treatment of obesity.[2][3]
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS). It is important to note that the specific N- and C-terminal protecting groups on the oxopiperazine moiety will dictate the precise synthetic strategy. The protocols below assume the availability of an appropriately protected Fmoc- or Boc-derivative of the 3-oxopiperazin-2-yl)acetic acid core.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a single coupling cycle for the incorporation of an Fmoc-protected 3-oxopiperazin-2-yl)acetic acid derivative onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected this compound derivative
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Resin-bound peptide with a free N-terminal amine
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and shake for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (3 x 1 min), and then DMF (3 x 1 min).
-
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected 3-oxopiperazin-2-yl)acetic acid derivative (3 equivalents relative to resin loading), HBTU/HATU (3 eq.), and DIEA (6 eq.) in a minimal amount of DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel at room temperature for 2-4 hours. The extended coupling time is recommended due to the potential steric hindrance of the constrained analog.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIEA in DMF.
-
Continuation of Synthesis: The deprotection and coupling cycle is repeated for the subsequent amino acids in the peptide sequence.
Protocol 2: Cleavage and Deprotection
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Peptide Purification and Characterization
Materials:
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Lyophilizer
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by RP-HPLC using a gradient of mobile phase B.
-
Collect the fractions containing the desired peptide.
-
-
Characterization:
-
Confirm the identity and purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
-
Lyophilization:
-
Pool the pure fractions and freeze-dry to obtain the final peptide as a white fluffy powder.
-
Quantitative Data Summary
| Amino Acid Type | Coupling Reagent | Coupling Time (h) | Typical Yield (%) | Purity (%) | Reference |
| α,α-disubstituted | HATU/DIEA | 4-6 | 70-85 | >90 | |
| N-methylated | HBTU/DIEA | 2-4 | 80-95 | >95 | |
| β-amino acid | PyBOP/DIEA | 3-5 | 75-90 | >90 |
Note: Yields and purities are highly sequence-dependent and require optimization of coupling conditions.
Signaling Pathway and Experimental Workflow Diagrams
Protease-Activated Receptor 1 (PAR1) Signaling Pathway
Peptides incorporating the 3-oxopiperazine scaffold have been designed as antagonists of PAR1, a G-protein coupled receptor involved in thrombosis and inflammation.[4] The binding of an antagonist would block the downstream signaling cascade initiated by proteases like thrombin.
References
- 1. eupeptidesynthesis.com [eupeptidesynthesis.com]
- 2. Design and synthesis of potent and selective 1,3,4-trisubstituted-2-oxopiperazine based melanocortin-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly functionalized 2-oxopiperazine-based peptidomimetics: an approach to PAR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl 2-(3-oxopiperazin-2-yl)acetate" in fragment-based drug discovery
Topic: Methyl 2-(3-oxopiperazin-2-yl)acetate
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in modern drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. Due to their smaller size, fragments can explore chemical space more effectively and often form high-quality interactions with the target protein.
This document provides detailed application notes and protocols for the use of This compound , a heterocyclic fragment, in FBDD campaigns. The 3-oxopiperazine scaffold is a valuable chemotype in medicinal chemistry, offering a rigidified, three-dimensional structure with multiple points for synthetic elaboration. Its peptidomimetic nature makes it particularly suitable for targeting protein-protein interactions and enzyme active sites.
Physicochemical Properties of this compound
The suitability of a compound as a fragment is often assessed by the "Rule of Three," which provides guidelines for its physicochemical properties. This compound aligns well with these principles, making it an excellent candidate for fragment screening libraries.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 172.18 g/mol [1] | ≤ 300 Da |
| cLogP | -1.2[1] | ≤ 3 |
| Hydrogen Bond Donors | 2 | ≤ 3 |
| Hydrogen Bond Acceptors | 3 | ≤ 3 |
| Rotatable Bonds | 2 | ≤ 3 |
Application in Fragment-Based Drug Discovery
This compound serves as a versatile starting point in an FBDD campaign. Its key features include:
-
3D-Scaffold: The non-planar piperazinone ring presents a defined three-dimensional shape to the target, increasing the likelihood of specific interactions.
-
Multiple Vectors for Elaboration: The fragment possesses several points for chemical modification. The secondary amine (N4) can be readily functionalized, the ester moiety can be modified or used as a handle for linking, and the methylene group adjacent to the ester offers another potential point for derivatization.
-
Peptidomimetic Character: The lactam structure mimics a peptide bond, making it a suitable fragment for targeting enzymes such as proteases and kinases, as well as protein-protein interaction interfaces.
Experimental Protocols
The following protocols outline a general workflow for utilizing this compound in an FBDD project.
Fragment Library Preparation
Objective: To prepare a high-quality, ready-to-screen solution of this compound.
Materials:
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Deuterated buffer (for NMR screening, e.g., phosphate buffer in D₂O)
-
Appropriate buffer (for biophysical assays like SPR or DSF)
-
Vortex mixer
-
Centrifuge
-
Calibrated pipettes
-
Storage plates (e.g., 96- or 384-well)
Protocol:
-
Purity Assessment: Confirm the purity of the solid fragment using LC-MS and ¹H NMR. The purity should be >95%.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the solid in high-purity DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Ensure complete dissolution by vortexing. If necessary, gentle heating can be applied.
-
Centrifuge the stock solution to pellet any insoluble material.
-
-
Working Solution Preparation:
-
For biophysical screening methods like Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF), dilute the DMSO stock solution into the appropriate aqueous assay buffer to the desired screening concentration (typically 100 µM - 1 mM). The final DMSO concentration should be kept low (e.g., <1%) to minimize interference with the assay.
-
For NMR-based screening, the DMSO stock is typically added to the protein solution in a deuterated buffer to achieve the final screening concentration.
-
-
Quality Control: Check the solubility and stability of the fragment in the final assay buffer. Visual inspection for precipitation and dynamic light scattering (DLS) can be used to assess for aggregation.
-
Storage: Store the stock solution and screening plates at -20°C or -80°C in sealed containers to prevent water absorption and degradation.
Fragment Screening by Surface Plasmon Resonance (SPR)
Objective: To identify binding of this compound to a target protein immobilized on a sensor chip.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target protein
-
Immobilization buffers (e.g., sodium acetate)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
This compound working solution
Protocol:
-
Target Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to avoid mass transport limitations.
-
System Priming: Equilibrate the system with running buffer until a stable baseline is achieved.
-
Fragment Injection: Inject the working solution of this compound over the sensor surface at a constant flow rate for a defined association time (e.g., 60 seconds).
-
Dissociation: Flow running buffer over the chip to monitor the dissociation of the fragment from the target.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound fragment and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain the specific binding response.
-
Analyze the sensorgram for a concentration-dependent binding response, which is indicative of a true binding event.
-
If a binding event is confirmed, perform a dose-response experiment by injecting a series of fragment concentrations to determine the dissociation constant (KD).
-
Hit Validation by Nuclear Magnetic Resonance (NMR)
Objective: To confirm the binding of this compound to the target protein in solution and to identify the binding site.
Materials:
-
High-field NMR spectrometer with a cryoprobe
-
¹⁵N-labeled target protein
-
Deuterated NMR buffer
-
This compound stock solution in DMSO-d₆
Protocol:
-
Protein Preparation: Prepare a solution of ¹⁵N-labeled protein (typically 50-100 µM) in the NMR buffer.
-
Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Fragment Titration:
-
Add a small aliquot of the this compound stock solution to the protein sample.
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the reference and fragment-containing spectra.
-
Chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon addition of the fragment indicate binding.
-
The residues exhibiting significant CSPs can be mapped onto the protein's structure to identify the putative binding site.
-
-
Affinity Estimation: Perform a titration by acquiring HSQC spectra at multiple fragment concentrations to calculate the KD from the chemical shift changes.
Visualizations
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Caption: Chemical structure of the fragment this compound.
References
Application Notes and Protocols for "Methyl 2-(3-oxopiperazin-2-yl)acetate" as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Methyl 2-(3-oxopiperazin-2-yl)acetate" is a versatile chemical scaffold possessing the core structure of a 3-oxopiperazine. While not extensively documented as a direct kinase inhibitor itself, its constituent piperazinone ring is a privileged pharmacophore found in a multitude of approved and investigational kinase inhibitors. The strategic functionalization of the reactive sites on the "this compound" molecule—namely the secondary amine, the active methylene group adjacent to the ester, and the ester moiety itself—provides a powerful platform for generating diverse libraries of potential kinase inhibitors.
This document provides detailed application notes on the utility of this scaffold and protocols for the synthesis and evaluation of its derivatives as kinase inhibitors.
Application Notes
The 3-oxopiperazine core offers a rigid, three-dimensional framework that can be strategically decorated with various pharmacophoric groups to achieve potent and selective inhibition of different kinases. The core structure can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many type I and type II kinase inhibitors.
Key Advantages of the Scaffold:
-
Synthetic Tractability: The scaffold contains multiple handles for chemical modification, allowing for the exploration of a wide chemical space.
-
Structural Rigidity: The cyclic nature of the piperazinone core reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and improved selectivity.
-
Favorable Physicochemical Properties: The piperazine moiety can improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compound.
-
Established Precedent: The broader piperazine and piperazinone motifs are present in numerous clinically successful kinase inhibitors, validating their utility in drug design.
Potential Kinase Targets:
Derivatives of the 3-oxopiperazine scaffold have the potential to target a wide range of kinases implicated in oncology and other diseases, including but not limited to:
-
Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR
-
Non-Receptor Tyrosine Kinases: Src family kinases, Abl
-
Serine/Threonine Kinases: PI3K/Akt/mTOR pathway kinases, MAP kinases (ERK, JNK, p38), Cyclin-Dependent Kinases (CDKs)
Experimental Protocols
Protocol 1: General Synthesis of N-Arylated 3-Oxopiperazine Derivatives
This protocol describes a general method for the functionalization of the secondary amine of the "this compound" scaffold via Buchwald-Hartwig amination, a common reaction in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (0.05 eq), and the phosphine ligand (0.1 eq).
-
Add the base (2.0 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated derivative.
Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using a commercially available luminescence-based assay.
Materials:
-
Target kinase and its specific substrate
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and reaction buffer.
-
In the wells of the plate, add the synthesized inhibitor at various concentrations (typically a serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Data Presentation
The following tables are templates for presenting quantitative data obtained from the experimental protocols.
Table 1: Kinase Inhibitory Activity of 3-Oxopiperazine Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| MPOA-001 | Kinase A | Data |
| MPOA-002 | Kinase A | Data |
| MPOA-001 | Kinase B | Data |
| MPOA-002 | Kinase B | Data |
Table 2: Anti-proliferative Activity of 3-Oxopiperazine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | GI50 (µM) |
| MPOA-001 | MCF-7 (Breast) | Data |
| MPOA-002 | MCF-7 (Breast) | Data |
| MPOA-001 | A549 (Lung) | Data |
| MPOA-002 | A549 (Lung) | Data |
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that can be targeted by inhibitors derived from the "this compound" scaffold.
Application Notes and Protocols: Reactions of Methyl 2-(3-oxopiperazin-2-yl)acetate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3-oxopiperazin-2-yl)acetate is a versatile heterocyclic compound featuring multiple nucleophilic sites, making it a valuable scaffold in medicinal chemistry and drug discovery. The presence of two secondary amines within the piperazinone ring, along with the potential for enolization, allows for a variety of reactions with electrophiles. These reactions enable the synthesis of a diverse range of derivatives for the exploration of new chemical space and the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles. The protocols are based on established methodologies for similar piperazinone systems and specific literature precedents for the title compound.
Chemical Structure and Reactivity
This compound possesses three primary nucleophilic centers susceptible to reaction with electrophiles:
-
N1 (Amide Nitrogen): Generally less nucleophilic due to the adjacent carbonyl group. Alkylation or acylation at this position typically requires strong bases.
-
N4 (Amine Nitrogen): The more nucleophilic of the two nitrogen atoms, making it the primary site for reactions like alkylation and acylation under standard conditions.
-
α-Carbon (to the ester): The methylene group adjacent to the ester can be deprotonated to form an enolate, which can then react with electrophiles. However, this typically requires strong bases and anhydrous conditions.
The most common and predictable reactions involve the N4 nitrogen. Selective functionalization of the N1 or the α-carbon often requires specific strategies such as the use of protecting groups or carefully controlled reaction conditions.
Application 1: N-Alkylation with Alkyl Halides
N-alkylation is a fundamental transformation for introducing alkyl substituents onto the piperazinone scaffold, allowing for the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetics. The N4 position is the most common site of alkylation.
Generalized Experimental Protocol: N4-Alkylation
This protocol describes a general procedure for the mono-N-alkylation of this compound with an alkyl bromide.
Materials:
-
This compound
-
Alkyl Bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dried reaction flask, add this compound and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value/Condition |
| Reactants | This compound, Alkyl Bromide |
| Equivalents (Alkyl Bromide) | 1.1 |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | Anhydrous Acetonitrile |
| Temperature | 60-80 °C |
| Monitoring | TLC, LC-MS |
Application 2: N-Acylation with Acyl Chlorides
N-acylation introduces an acyl group, which can serve as a key structural motif or as a protecting group. Similar to alkylation, the N4 position is the more reactive site.
Generalized Experimental Protocol: N4-Acylation
This protocol outlines a general method for the N-acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl Chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a dried reaction flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equivalents).
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value/Condition |
| Reactants | This compound, Acyl Chloride |
| Equivalents (Acyl Chloride) | 1.1 |
| Base | Triethylamine (1.5 eq) |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Monitoring | TLC, LC-MS |
Application 3: Reaction with N-Arylmaleimides
A specific reaction of the tautomeric form of the title compound, methyl (3-oxopiperazin-2-ylidene)acetate, with N-arylmaleimides has been reported.[1] This reaction proceeds via a C-N-dinucleophilic mechanism in the presence of catalytic acetic acid to form novel annelated 2-oxopiperazines.[1]
Experimental Protocol: Reaction with N-Phenylmaleimide[1]
This protocol is adapted from the literature for the reaction with N-phenylmaleimide.[1]
Materials:
-
Methyl (3-oxopiperazin-2-ylidene)acetate (tautomer of the title compound)
-
N-Phenylmaleimide
-
Methanol
-
Acetic Acid (catalytic amount)
-
Dimethylformamide (for recrystallization)
Procedure:
-
A mixture of methyl (3-oxopiperazin-2-ylidene)acetate and N-phenylmaleimide is refluxed in methanol with the addition of 2-3 drops of acetic acid.[1]
-
The reaction is monitored by TLC and heated for approximately 14 hours.[1]
-
After cooling, the precipitate that forms is filtered off and washed with ethanol.[1]
-
The crude product is recrystallized twice from dimethylformamide to yield methyl-1,6-dioxo-8-[(phenylamino)carbonyl]-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate.[1]
| Parameter | Value/Condition |
| Reactants | Methyl (3-oxopiperazin-2-ylidene)acetate, N-Phenylmaleimide |
| Solvent | Methanol |
| Catalyst | Acetic Acid (2-3 drops) |
| Temperature | Reflux |
| Reaction Time | 14 hours |
| Purification | Recrystallization from Dimethylformamide |
Visualizations
Experimental Workflow for N-Alkylation
Caption: Workflow for N-alkylation.
Reactivity of this compound
Caption: Electrophilic reaction pathways.
References
Application Notes and Protocols for N-alkylation of Methyl 2-(3-oxopiperazin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-alkylation of Methyl 2-(3-oxopiperazin-2-yl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established methodologies for the N-alkylation of piperazines, lactams, and related heterocyclic systems.
Introduction
This compound is a versatile scaffold in medicinal chemistry, featuring two nitrogen atoms available for functionalization. The N1 nitrogen is part of a lactam moiety, while the N4 nitrogen is a secondary amine. The differential reactivity of these two nitrogens allows for selective alkylation, leading to a diverse range of substituted piperazinone derivatives. N-alkylation is a fundamental transformation in the development of novel therapeutics, as the introduction of alkyl groups can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile.
This guide details two primary methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination with aldehydes or ketones. Additionally, strategies for achieving selective mono-alkylation are discussed.
General Considerations for N-Alkylation
Several factors should be considered to achieve successful and selective N-alkylation of this compound:
-
Choice of Base: The selection of an appropriate base is crucial for deprotonating the nitrogen atom, thereby increasing its nucleophilicity. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and organic amines (e.g., diisopropylethylamine - DIPEA). The strength of the base should be sufficient to deprotonate the target nitrogen without causing unwanted side reactions.
-
Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Aprotic polar solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used.[1]
-
Alkylating Agent: Alkyl halides (bromides and iodides) are typical electrophiles for direct alkylation. The reactivity of the alkylating agent should be considered, as highly reactive agents may lead to over-alkylation or side reactions.
-
Reaction Temperature: The reaction temperature can influence the rate and selectivity of the alkylation. Many N-alkylation reactions require heating to proceed at a reasonable rate.[1]
-
Protecting Groups: To achieve selective alkylation at a specific nitrogen atom, the use of a protecting group on the other nitrogen is a highly effective strategy. The tert-Butoxycarbonyl (Boc) group is a common choice for protecting the secondary amine at the N4 position.[2]
Protocol 1: Direct N4-Alkylation with Alkyl Halides
This protocol describes the direct alkylation of the more nucleophilic N4 secondary amine of this compound using an alkyl halide in the presence of a base.
Experimental Protocol
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and a suitable anhydrous solvent such as acetonitrile or DMF (10-20 mL per mmol of substrate).
-
Addition of Base: Add an anhydrous base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).[1]
-
Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (e.g., alkyl bromide or iodide, 1.1-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired N4-alkylated product.
Data Summary: N4-Alkylation with Various Alkyl Bromides
| Entry | Alkyl Bromide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | MeCN | 80 | 12 | 85 |
| 2 | Ethyl bromoacetate | Cs₂CO₃ | DMF | 60 | 18 | 78 |
| 3 | n-Butyl bromide | K₂CO₃ | MeCN | 80 | 24 | 82 |
| 4 | Propargyl bromide | DIPEA | THF | 50 | 10 | 75 |
Note: The data presented in this table are representative examples based on general N-alkylation procedures for similar substrates and may require optimization for specific cases.
Protocol 2: N4-Alkylation via Reductive Amination
Reductive amination is an alternative method for introducing alkyl groups at the N4 position, particularly useful for preventing the formation of quaternary ammonium salts.[1] This one-pot, two-step process involves the formation of an iminium ion intermediate followed by its reduction.
Experimental Protocol
-
Reaction Setup: In a reaction flask, dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary: N4-Alkylation via Reductive Amination
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 12 | 90 |
| 2 | Acetone | NaBH(OAc)₃ | DCM | RT | 16 | 85 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | DCE | RT | 24 | 88 |
| 4 | Isobutyraldehyde | NaBH(OAc)₃ | DCM | RT | 14 | 82 |
Note: The data presented in this table are representative examples based on general reductive amination procedures and may require optimization for specific cases.
Visualizing the Workflow and Reaction Schemes
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflow and chemical transformations.
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: General reaction schemes for N4-alkylation.
References
Application Notes and Protocols for Biological Screening of Methyl 2-(3-oxopiperazin-2-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial biological screening of novel "Methyl 2-(3-oxopiperazin-2-yl)acetate" derivatives. Given the diverse biological activities reported for various piperazine-containing compounds, this document outlines protocols for a panel of primary assays to assess their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.
Rationale for Screening
Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Published research on related structures suggests potential for:
-
Anticancer Activity: Many piperazine derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[1][2][3] These effects are often mediated through the inhibition of critical signaling pathways involved in cancer cell growth and survival, such as the PI3K/AKT and Src kinase pathways.[1][2]
-
Antimicrobial Activity: The piperazine nucleus is a common feature in several antibacterial and antifungal agents.
-
Enzyme Inhibition: Piperazine derivatives have been identified as inhibitors of various enzymes, including tyrosinase and urease, which are implicated in hyperpigmentation and bacterial pathogenesis, respectively.
This initial screening cascade is designed to efficiently identify promising lead compounds among the "this compound" derivatives for further development.
High-Throughput Screening (HTS) Workflow
A generalized high-throughput screening workflow is recommended for the initial evaluation of a library of "this compound" derivatives. This approach allows for the rapid and cost-effective screening of a large number of compounds.[4][5][6][7]
Caption: High-Throughput Screening (HTS) Workflow for Novel Compounds.
Anticancer Activity Screening
Data Presentation: In Vitro Cytotoxicity
The following table presents hypothetical cytotoxicity data for a series of "this compound" derivatives against common cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Derivative Substitution | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| MPOA-001 | Unsubstituted | > 50 | > 50 | > 50 |
| MPOA-002 | 4-Fluorophenyl | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| MPOA-003 | 4-Chlorophenyl | 12.8 ± 1.5 | 19.1 ± 1.9 | 15.3 ± 1.2 |
| MPOA-004 | 4-Methoxyphenyl | 25.6 ± 2.5 | 35.2 ± 3.1 | 29.8 ± 2.7 |
| MPOA-005 | 3,4-Dichlorophenyl | 8.5 ± 0.9 | 11.3 ± 1.1 | 9.7 ± 0.8 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Note: The data presented are for illustrative purposes and should be replaced with experimentally determined values.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
"this compound" derivatives
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the derivatives in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve final desired concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values using a dose-response curve fitting software.
-
Potential Signaling Pathways in Cancer
Several signaling pathways are commonly dysregulated in cancer and are potential targets for piperazine derivatives.[1][2][3]
Caption: Potential Signaling Pathways Targeted by Piperazine Derivatives in Cancer.
Antimicrobial Activity Screening
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Compound ID | Derivative Substitution | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| MPOA-001 | Unsubstituted | > 128 | > 128 | > 128 |
| MPOA-002 | 4-Fluorophenyl | 32 | 64 | 128 |
| MPOA-003 | 4-Chlorophenyl | 16 | 32 | 64 |
| MPOA-004 | 4-Methoxyphenyl | 64 | 128 | > 128 |
| MPOA-005 | 3,4-Dichlorophenyl | 8 | 16 | 32 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | 2 |
Note: The data presented are for illustrative purposes and should be replaced with experimentally determined values.
Experimental Protocol: Broth Microdilution Method
This method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[13][14][15][16][17]
Materials:
-
"this compound" derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Incubator (37°C for bacteria, 35°C for fungi)
-
Microplate reader (optional, for turbidity measurement)
Protocol:
-
Compound Preparation:
-
Prepare stock solutions of the derivatives in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compounds in the appropriate broth to obtain a range of concentrations.
-
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microdilution plate.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
MIC Determination:
-
Visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for Antimicrobial Susceptibility Testing.
Enzyme Inhibition Screening
Data Presentation: Enzyme Inhibition
The half-maximal inhibitory concentration (IC50) is used to quantify the potency of an inhibitor.
| Compound ID | Derivative Substitution | Tyrosinase IC50 (µM) | Urease IC50 (µM) |
| MPOA-001 | Unsubstituted | > 100 | > 100 |
| MPOA-002 | 4-Fluorophenyl | 45.3 ± 3.7 | 62.1 ± 5.4 |
| MPOA-003 | 4-Chlorophenyl | 38.9 ± 3.1 | 55.8 ± 4.9 |
| MPOA-004 | 4-Methoxyphenyl | 72.1 ± 6.5 | 85.3 ± 7.2 |
| MPOA-005 | 3,4-Dichlorophenyl | 25.6 ± 2.2 | 38.4 ± 3.5 |
| Kojic Acid | (Positive Control) | 18.2 ± 1.5 | N/A |
| Thiourea | (Positive Control) | N/A | 22.1 ± 2.0 |
Note: The data presented are for illustrative purposes and should be replaced with experimentally determined values.
Experimental Protocol: Tyrosinase Inhibition Assay
This assay measures the inhibition of mushroom tyrosinase activity using L-DOPA as a substrate.[18][19][20][21][22]
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
Phosphate buffer (pH 6.8)
-
"this compound" derivatives
-
Kojic acid (positive control)
-
96-well plate
-
Microplate reader
Protocol:
-
Assay Preparation:
-
Prepare solutions of tyrosinase, L-DOPA, and test compounds in phosphate buffer.
-
In a 96-well plate, add buffer, test compound solution, and tyrosinase solution.
-
Include a control (no inhibitor) and a positive control (kojic acid).
-
Pre-incubate the plate for 10 minutes at 25°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm in kinetic mode for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance curve).
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Experimental Protocol: Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the amount of ammonia produced from the enzymatic breakdown of urea.[23][24][25][26][27]
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.4)
-
"this compound" derivatives
-
Thiourea (positive control)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
96-well plate
-
Microplate reader
Protocol:
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add urease solution and the test compound solution.
-
Include a control (no inhibitor) and a positive control (thiourea).
-
Incubate for 15 minutes at 37°C.
-
-
Substrate Addition:
-
Add urea solution to each well to start the reaction.
-
Incubate for 30 minutes at 37°C.
-
-
Color Development:
-
Add phenol-nitroprusside reagent followed by alkaline hypochlorite reagent to each well.
-
Incubate for 30 minutes at 37°C for color development.
-
-
Data Acquisition:
-
Measure the absorbance at 625 nm.
-
Calculate the percentage of urease inhibition.
-
Determine the IC50 value from the dose-response curve.
-
References
- 1. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 7. An Overview of High Throughput Screening | The Scientist [the-scientist.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. protocols.io [protocols.io]
- 16. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 17. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. content.abcam.com [content.abcam.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. activeconceptsllc.com [activeconceptsllc.com]
- 23. static.igem.wiki [static.igem.wiki]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. labcarediagnostics.com [labcarediagnostics.com]
- 27. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols for the Use of Methyl 2-(3-oxopiperazin-2-yl)acetate in the Development of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant area of research.
This document provides detailed application notes and protocols for the use of Methyl 2-(3-oxopiperazin-2-yl)acetate , a versatile scaffold for the synthesis of potent anti-inflammatory compounds. The 3-oxopiperazine core is a privileged structure in medicinal chemistry, and its derivatives have shown promise in modulating key inflammatory pathways. These notes will guide researchers through the synthesis of a potential anti-inflammatory agent derived from this starting material, and detail the experimental procedures for evaluating its efficacy.
Synthetic Application: A Potential Route to Anti-inflammatory Derivatives
While direct synthesis of a commercial anti-inflammatory drug from this compound is not widely documented in publicly available literature, a plausible synthetic route can be extrapolated from the synthesis of structurally similar and biologically active compounds. One such example is the synthesis of (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, a known anti-inflammatory agent.[1][2]
The following proposed scheme outlines a general strategy for the derivatization of this compound to generate novel anti-inflammatory candidates. This involves a condensation reaction to introduce a substituted aromatic group, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Proposed synthesis of an anti-inflammatory agent.
Mechanism of Action: Targeting Key Inflammatory Signaling Pathways
Derivatives of the 3-oxopiperazine scaffold are hypothesized to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the production of pro-inflammatory mediators such as cytokines (TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases that, upon activation by inflammatory stimuli, phosphorylate and activate transcription factors such as AP-1, leading to the expression of pro-inflammatory genes.
Caption: Inhibition of the MAPK signaling pathway.
Quantitative Data Summary
The following tables summarize representative quantitative data for anti-inflammatory compounds containing a piperazine or similar heterocyclic core. While specific data for direct derivatives of this compound is limited, these data provide a benchmark for the potential anti-inflammatory activity.
Table 1: In Vivo Anti-inflammatory Activity of a 3-Oxopiperazine Derivative
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | 25 | 1 | 48.9 | [1] |
| 3 | 55.2 | [1] | ||
| 125 | 1 | 58.7 | [1] | |
| 3 | 63.1 | [1] | ||
| Diclofenac | 10 | 1 | 52.3 | [1] |
| 3 | 60.1 | [1] |
Table 2: In Vitro Anti-inflammatory Activity of Piperazine Derivatives
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Piperazine Derivative 1 | TNF-α Inhibition | RAW 264.7 | 7.83 ± 0.95 | [3] |
| Piperazine Derivative 2 | IL-1β Inhibition | THP-1 | 7.9 ± 1.36 | [3] |
| Piperazine Derivative 3 | NO Inhibition | RAW 264.7 | 15.2 | Fictional Example |
| Celecoxib | COX-2 Inhibition | - | 0.04 | Fictional Example |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-inflammatory activity of compounds derived from this compound.
Protocol 1: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This model is a standard for assessing acute inflammation.
Caption: Workflow for the carrageenan-induced paw edema assay.
Materials:
-
Male Wistar rats (180-220 g)
-
Test compound
-
Carrageenan (lambda, Type IV)
-
Saline (0.9% NaCl)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control (Indomethacin), and test compound groups (at least 3 doses).
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after carrageenan injection.[4][5][6]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (E) = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(E_control - E_treated) / E_control] x 100
-
Protocol 2: In Vitro Anti-inflammatory Activity - LPS-Induced Pro-inflammatory Mediator Release in Macrophages
This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Caption: Workflow for in vitro anti-inflammatory assays.
A. Cell Culture and Treatment
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound dissolved in DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (typically 0.1 to 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis of NO, TNF-α, and IL-6.
B. Nitric Oxide (NO) Measurement (Griess Assay)
Materials:
-
Griess Reagent A: 1% sulfanilamide in 5% phosphoric acid
-
Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
Sodium nitrite standard solution
Procedure:
-
In a new 96-well plate, add 50 µL of the collected cell supernatant.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.[7][8]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
C. TNF-α and IL-6 Measurement (ELISA)
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific kits.[9][10][11][12]
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected cell supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. inotiv.com [inotiv.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol Griess Test [protocols.io]
- 8. bio-protocol.org [bio-protocol.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novamedline.com [novamedline.com]
- 12. mpbio.com [mpbio.com]
Troubleshooting & Optimization
Navigating the Synthesis of Methyl 2-(3-oxopiperazin-2-yl)acetate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of "Methyl 2-(3-oxopiperazin-2-yl)acetate," a key building block in the development of various pharmaceutical agents, can present unique challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during its synthesis. The primary route to this molecule involves the intramolecular cyclization of a diamino ester precursor, a process that requires careful control of reaction conditions to ensure optimal yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is the yield of my intramolecular cyclization to form the 2-oxopiperazine ring consistently low?
Answer: Low yields in the formation of the 2-oxopiperazine ring via intramolecular cyclization are a common challenge. Several factors can contribute to this issue:
-
Incomplete reaction: The cyclization may not be reaching completion due to suboptimal reaction conditions.
-
Side reactions: Competing intermolecular reactions, such as polymerization, can significantly reduce the yield of the desired cyclic product.
-
Steric hindrance: The conformation of the diamino ester precursor may not favor the intramolecular cyclization.
-
Inappropriate base or solvent: The choice of base and solvent is critical for promoting the desired reaction pathway.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration. Higher temperatures can sometimes promote cyclization, but may also lead to degradation. Running the reaction at high dilution can favor intramolecular cyclization over intermolecular polymerization.
-
Choice of Base: The basicity and steric bulk of the base used for deprotonation can influence the reaction outcome. Weaker, non-nucleophilic bases are often preferred to minimize side reactions. Consider screening bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.
-
Solvent Selection: The polarity of the solvent can affect the conformation of the substrate and the solubility of reactants. Protic solvents like methanol or ethanol can participate in the reaction, while aprotic solvents like THF, DMF, or acetonitrile may be more suitable.
-
Protection Strategy: If starting from a precursor with other reactive functional groups, ensure they are adequately protected to prevent unwanted side reactions.
Question 2: I am observing the formation of a significant amount of a polymeric byproduct. How can I minimize this?
Answer: Polymer formation is a classic side reaction in intramolecular cyclizations, arising from intermolecular reactions between precursor molecules.
Mitigation Strategies:
-
High-Dilution Conditions: This is the most effective strategy to favor intramolecular reactions. By significantly reducing the concentration of the reactant, the probability of one end of a molecule reacting with another molecule is decreased, while the proximity of the reactive ends of the same molecule remains constant. A typical starting point is a concentration of 0.01 M or lower.
-
Slow Addition: Adding the diamino ester precursor slowly to the reaction mixture containing the base can also help maintain a low effective concentration, thereby minimizing polymerization.
Question 3: The purification of the final product is proving difficult. What are the recommended purification methods?
Answer: Purification of "this compound" can be challenging due to its polarity and potential for co-elution with starting materials or byproducts.
Recommended Purification Techniques:
-
Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. The choice of eluent will depend on the specific impurities present.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.
-
Acid-Base Extraction: Given the presence of a secondary amine in the piperazine ring, acid-base extraction can be used to separate the product from non-basic impurities. The product can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to "this compound"?
A1: The most plausible and direct synthetic route is the intramolecular cyclization of a suitably substituted diamino ester precursor, such as N-(2-aminoethyl)aspartic acid dimethyl ester. This involves the formation of a lactam ring.
Q2: What are the key starting materials for the synthesis?
A2: The key starting materials are typically a protected aspartic acid derivative and a protected ethylenediamine derivative. For instance, one could start with dimethyl 2-aminosuccinate and a protected 2-aminoethylamine.
Q3: What are the critical reaction parameters to control during the cyclization step?
A3: The most critical parameters are concentration (high dilution is crucial), temperature, and the choice of base and solvent. Careful optimization of these parameters is necessary to maximize the yield of the desired product and minimize side reactions.
Q4: What analytical techniques are used to monitor the reaction progress and characterize the final product?
A4: Thin-Layer Chromatography (TLC) is commonly used to monitor the disappearance of the starting material and the formation of the product. The final product is typically characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) to confirm its structure and purity.
Data Presentation
| Parameter | Recommended Range/Value | Notes |
| Precursor Concentration | 0.005 - 0.05 M | High dilution is critical to favor intramolecular cyclization and minimize polymerization. |
| Reaction Temperature | 25 - 80 °C | Optimization is required. Higher temperatures may be needed but can also lead to degradation. |
| Base | Triethylamine, DIPEA | A non-nucleophilic organic base is generally preferred. |
| Solvent | THF, Acetonitrile, Methanol | The choice of solvent can significantly impact the reaction outcome. |
| Typical Reaction Time | 12 - 48 hours | Monitor by TLC for completion. |
| Purification Method | Silica Gel Chromatography | Gradient elution is often necessary. |
Experimental Protocols
Protocol 1: Synthesis of N-(2-Aminoethyl)aspartic Acid Dimethyl Ester (Precursor)
This protocol outlines a potential method for the synthesis of the precursor required for the cyclization reaction.
-
Materials:
-
Dimethyl 2-bromosuccinate
-
Ethylenediamine (large excess)
-
Solvent (e.g., Acetonitrile)
-
Base (e.g., Potassium Carbonate)
-
-
Procedure: a. Dissolve dimethyl 2-bromosuccinate in acetonitrile. b. In a separate flask, dissolve a large excess (e.g., 10 equivalents) of ethylenediamine and potassium carbonate in acetonitrile. c. Slowly add the solution of dimethyl 2-bromosuccinate to the ethylenediamine solution at room temperature with vigorous stirring. d. Monitor the reaction by TLC until the starting material is consumed. e. Filter the reaction mixture to remove inorganic salts. f. Remove the solvent under reduced pressure. g. Purify the crude product by vacuum distillation or column chromatography to isolate N-(2-aminoethyl)aspartic acid dimethyl ester.
Protocol 2: Intramolecular Cyclization to this compound
-
Materials:
-
N-(2-aminoethyl)aspartic acid dimethyl ester
-
Base (e.g., Triethylamine)
-
Solvent (e.g., Methanol or THF)
-
-
Procedure: a. Prepare a solution of N-(2-aminoethyl)aspartic acid dimethyl ester in the chosen solvent at a high dilution (e.g., 0.01 M). b. Add the base (e.g., 1.1 equivalents of triethylamine) to the solution. c. Heat the reaction mixture to reflux and monitor the progress by TLC. d. Once the reaction is complete, cool the mixture to room temperature. e. Remove the solvent under reduced pressure. f. Purify the crude product by silica gel column chromatography to obtain "this compound".
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Optimizing reaction conditions for "Methyl 2-(3-oxopiperazin-2-yl)acetate" synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Methyl 2-(3-oxopiperazin-2-yl)acetate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the synthesis of this compound?
A common and effective method involves the cyclization reaction of a suitable precursor with ethylenediamine. A plausible starting material is a dialkyl ester of acetylenedicarboxylic acid or a related dicarbonyl compound. For instance, reacting dimethyl acetylenedicarboxylate with ethylenediamine can lead to the formation of the piperazinone ring system.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The cyclization reaction may not have gone to completion.
-
Side reactions: Formation of byproducts, such as polymers from the reaction of ethylenediamine with the ester, can reduce the yield of the desired product.
-
Suboptimal reaction conditions: The temperature, reaction time, solvent, or catalyst may not be optimized for this specific synthesis.
-
Purification losses: The product may be lost during workup and purification steps, especially if it has some solubility in the aqueous phase or if the purification method is not suitable.
Q3: I am observing multiple spots on my TLC plate. What are the likely byproducts?
Common byproducts in the synthesis of piperazinones from diamines and diesters can include:
-
Linear amides: Incomplete cyclization can result in the formation of linear mono- or di-amides.
-
Polymers: Ethylenediamine is a difunctional nucleophile and can react with the diester to form polymeric chains.
-
Isomers: Depending on the starting materials and reaction conditions, structural isomers or tautomers of the desired product might be formed.
Q4: How can I effectively purify the final product?
Purification of polar heterocyclic compounds like this compound can be challenging. Column chromatography on silica gel is a common method. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a solvent like ethyl acetate or methanol, can be effective. Recrystallization from a suitable solvent system (e.g., ethanol/chloroform) can also be used to obtain a high-purity product.
Q5: What is the role of acetic acid in the reaction?
In similar syntheses, acetic acid is often used as a catalyst. It can protonate one of the carbonyl groups of the ester, making it more electrophilic and facilitating the nucleophilic attack by the amine group of ethylenediamine. It can also help to control the pH of the reaction mixture, which can be crucial for preventing side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Reaction not initiated. 2. Reagents are of poor quality or degraded. 3. Incorrect reaction temperature. | 1. Ensure proper mixing and heating. 2. Use freshly opened or purified reagents. Verify the quality of starting materials via analytical techniques (e.g., NMR). 3. Optimize the reaction temperature. Start with the recommended temperature from analogous procedures and then screen a range of temperatures. |
| Low Yield | 1. Incomplete reaction. 2. Formation of byproducts. 3. Product loss during workup. | 1. Increase reaction time and monitor progress by TLC. 2. Optimize the stoichiometry of reactants. A slow, dropwise addition of one reagent to the other can sometimes minimize side reactions. 3. Ensure efficient extraction by using a suitable solvent and performing multiple extractions. Be mindful of the product's polarity. |
| Presence of Multiple Byproducts | 1. Polymerization. 2. Formation of linear amides. 3. Side reactions due to high temperature. | 1. Use a more dilute solution or add the diamine slowly to the reaction mixture. 2. Ensure sufficient reaction time and optimal temperature for cyclization. 3. Lower the reaction temperature and extend the reaction time if necessary. |
| Difficulty in Product Purification | 1. Product is highly polar and streaks on silica gel. 2. Co-elution of impurities. 3. Product is an oil and does not crystallize. | 1. Use a more polar eluent system for column chromatography or consider using a different stationary phase (e.g., alumina). Adding a small amount of a modifier like triethylamine to the eluent can sometimes improve peak shape for basic compounds. 2. Try a different solvent system for chromatography or consider recrystallization. 3. Attempt to form a salt of the product (e.g., hydrochloride) which may be more crystalline. Alternatively, purify by chromatography and use the product as an oil. |
Experimental Protocols
The following is a proposed experimental protocol for the synthesis of this compound, based on analogous reactions found in the literature. Optimization may be required.
Reaction Scheme:
A plausible synthesis route involves the reaction of dimethyl acetylenedicarboxylate with ethylenediamine.
Materials and Reagents:
-
Dimethyl acetylenedicarboxylate
-
Ethylenediamine
-
Methanol (anhydrous)
-
Acetic acid (glacial)
-
Solvents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl acetylenedicarboxylate (1 equivalent) in anhydrous methanol.
-
To this solution, add a solution of ethylenediamine (1 equivalent) in methanol dropwise over a period of 30 minutes at room temperature.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, IR).
Quantitative Data from Analogous Syntheses
The following table summarizes reaction conditions and yields for the synthesis of similar piperazinone derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
| Starting Material 1 | Starting Material 2 | Solvent | Catalyst/Additive | Temperature | Time | Yield | Reference |
| (Z)-4-(3-Hydroxy-4-methoxy-4-oxobut-2-enoyl)benzoic acid | Ethylenediamine | Ethanol | Acetic Acid | 60 °C | 24 h | 87% | [1] |
| Methyl (Z)-4-(4-cyanophenyl)-2-hydroxy-4-oxobut-2-enoate | Ethylenediamine | Ethanol | Acetic Acid | Reflux | 2 h | 60% | [1] |
| Substituted N-arylmaleimide | Methyl (3-oxopiperazin-2-ylidene) acetate | Methanol/Acetic Acid (1:1) | - | Reflux | 10 h | 65% | [2] |
Visualizations
Experimental Workflow
Caption: A general workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Byproducts in "Methyl 2-(3-oxopiperazin-2-yl)acetate" reactions and their removal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the synthesis and purification of Methyl 2-(3-oxopiperazin-2-yl)acetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, a key intermediate in various pharmaceutical syntheses.
Issue 1: Low Yield of the Desired Product
Possible Causes and Solutions:
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Incomplete Reaction: The reaction between the starting materials, typically a derivative of ethylenediamine and a dialkyl maleate or fumarate, may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Consider extending the reaction time or increasing the temperature, though be mindful of potential byproduct formation at higher temperatures.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst (if any) can significantly impact the reaction yield.
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Solution: A common solvent for this type of cyclization is methanol or ethanol. The reaction is often run at reflux. Ensure that the solvent is anhydrous, as water can hydrolyze the ester groups.
-
-
Degradation of Starting Materials or Product: The starting materials or the final product may be unstable under the reaction conditions.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. If the product is found to be temperature-sensitive, consider running the reaction at a lower temperature for a longer duration.
-
Issue 2: Presence of Significant Byproducts in the Crude Product
Common Byproducts and Their Removal:
The synthesis of this compound can be accompanied by the formation of several byproducts. The most common of these are outlined below, along with strategies for their removal.
| Byproduct Name | Formation Mechanism | Recommended Removal Method |
| Diethyl Succinate | If diethyl maleate or fumarate is used as a starting material, unreacted diester will remain. | Vacuum Distillation: Diethyl succinate has a lower boiling point than the desired product and can be removed under reduced pressure.Column Chromatography: Silica gel chromatography can effectively separate the less polar diethyl succinate from the more polar product. |
| N,N'-bis(2-methoxy-2-oxoethyl)piperazine-2,6-dione | Dimerization of the desired product or reaction of two molecules of the starting diester with one molecule of the diamine. | Crystallization: This symmetrical byproduct may have different solubility properties, allowing for separation by crystallization from an appropriate solvent system.Column Chromatography: The polarity difference between the dimer and the desired product allows for separation on a silica gel column. |
| Polymeric Byproducts | Uncontrolled polymerization of the starting materials or reactive intermediates. | Precipitation/Filtration: Polymeric materials are often insoluble and can be removed by filtration of the reaction mixture.Size Exclusion Chromatography: For soluble polymers, size exclusion chromatography can be employed. |
Experimental Protocol: Purification by Column Chromatography
A common method for purifying this compound is silica gel column chromatography.
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Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.
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Column Packing: A glass column is packed with silica gel in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
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Loading: The silica gel with the adsorbed crude product is carefully loaded onto the top of the packed column.
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Elution: A gradient of ethyl acetate in hexane is typically used to elute the compounds. The less polar byproducts will elute first, followed by the desired product.
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Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
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Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Workflow for Synthesis and Purification of this compound
Purification of "Methyl 2-(3-oxopiperazin-2-yl)acetate" using column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of "Methyl 2-(3-oxopiperazin-2-yl)acetate" using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and structurally related polar N-heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound, this compound, shows poor mobility on the TLC plate even with 100% ethyl acetate. What should I do?
A1: This is a common issue for polar compounds like this compound. The presence of two nitrogen atoms and two carbonyl groups makes the molecule quite polar, leading to strong interactions with the silica gel. Here are a few strategies to improve mobility:
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Increase Solvent Polarity: A mixture of ethyl acetate and methanol is a good starting point. A patent for a similar chiral piperazinone derivative successfully used an ethyl acetate/methanol (9/1) system for column chromatography. You can try developing your TLC with solvent systems of increasing polarity (e.g., 95:5, 90:10, 85:15 ethyl acetate/methanol).
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Use a More Polar Solvent System: If methanol isn't sufficient, you can try more aggressive solvent systems. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and then 1-10% of this solution can be used in dichloromethane.[1] This basic modifier can help to reduce tailing and improve the mobility of basic compounds.
Q2: My compound is streaking or tailing significantly on the TLC plate and during column chromatography. How can I resolve this?
A2: Tailing is often caused by strong interactions between the analyte and the acidic silanol groups on the silica gel surface. Given that this compound has basic nitrogen atoms, this is a likely issue.
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Addition of a Basic Modifier: Adding a small amount of a basic modifier to your eluent can suppress these interactions. Triethylamine (TEA) or ammonia (as mentioned above) are commonly used. Typically, 0.1-1% (v/v) of TEA is added to the mobile phase.
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Deactivating the Silica Gel: You can pre-treat your silica gel to neutralize the acidic sites. This can be done by flushing the packed column with a solvent system containing a small amount of a base, like 1-3% triethylamine, before loading your sample.[2]
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Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase such as diol or amine.[2]
Q3: I can't separate my target compound from a very polar impurity that stays at the baseline.
A3: This is a challenging separation. Here are a few approaches:
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Gradient Elution: Start with a less polar solvent system to elute any non-polar impurities, then gradually increase the polarity to elute your target compound, leaving the highly polar impurity on the column.
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Reversed-Phase Chromatography: If your compound has some hydrophobic character, reversed-phase chromatography could be an effective alternative. Here, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). Polar impurities will elute first in this system.
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Alternative Separation Techniques: If chromatographic methods are not effective, consider other purification techniques such as recrystallization or preparative HPLC.
Q4: My compound seems to be degrading on the silica gel column. How can I confirm this and prevent it?
A4: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.
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Stability Test (2D TLC): To check for stability, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you should see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.
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Deactivation of Silica Gel: As mentioned in A2, deactivating the silica gel with a base can mitigate degradation.
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Use of Alternative Stationary Phases: Alumina or Florisil can be less harsh alternatives to silica gel for acid-sensitive compounds.[1]
Experimental Protocols
Protocol 1: Column Chromatography of this compound on Silica Gel
This protocol is based on methodologies used for structurally similar piperazinone derivatives.
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Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, less polar eluent (e.g., 100% ethyl acetate or a 95:5 mixture of ethyl acetate/methanol).
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Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
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Equilibration: Equilibrate the packed column by running 2-3 column volumes of the initial eluent through it.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica gel under vacuum until it is a free-flowing powder. Carefully add the dry-loaded sample to the top of the column.
-
Dry Loading: Dissolve the sample in a suitable solvent, add dry silica gel (approximately 10-20 times the mass of the sample), and evaporate the solvent until the silica is dry and free-flowing.[3] Carefully add this to the top of the column.
-
-
Elution:
-
Begin elution with a solvent system where the Rf of the target compound is approximately 0.2-0.3. Based on similar compounds, a starting point could be a 95:5 to 90:10 mixture of ethyl acetate/methanol.
-
If separation from less polar impurities is needed, start with a less polar system (e.g., 100% ethyl acetate) and gradually increase the polarity (gradient elution).
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Collect fractions and monitor them by TLC.
-
-
Fraction Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Data Presentation
| Parameter | Recommended Conditions | Troubleshooting Alternatives |
| Stationary Phase | Silica Gel (60-120 mesh) | Neutral or Basic Alumina, Florisil |
| Mobile Phase (Eluent) | Ethyl Acetate / Methanol (Gradient) | Dichloromethane / Methanol with 1-10% of a 10% NH4OH in Methanol solution |
| Initial Eluent Composition | 95:5 Ethyl Acetate / Methanol | 100% Ethyl Acetate |
| Final Eluent Composition | 85:15 Ethyl Acetate / Methanol | 90:10 Dichloromethane / (10% NH4OH in Methanol) |
| Mobile Phase Modifier | 0.1-1% Triethylamine (TEA) | 1-3% Triethylamine for silica deactivation |
| Sample Loading | Dry Loading | Wet Loading (in minimal DCM or MeOH) |
| Detection | TLC with UV visualization and/or staining (e.g., potassium permanganate) | TLC with iodine vapor visualization |
Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Synthesis of Methyl 2-(3-oxopiperazin-2-yl)acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Methyl 2-(3-oxopiperazin-2-yl)acetate.
Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to offer direct solutions to specific issues that may arise during experimentation.
Issue 1: Low Yield of this compound
Question: My reaction is producing a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors, including incomplete reactions, suboptimal conditions, or the formation of side products. Here are key areas to troubleshoot:
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Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition of starting materials or products. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
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Solvent Selection: The solvent plays a critical role in the solubility of reagents and the stability of intermediates. Common solvents for similar reactions include methanol, ethanol, and toluene. A screen of different solvents may be necessary to identify the optimal one for your specific reaction.
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Base Selection: The choice of base can significantly influence the reaction rate and the prevalence of side reactions. If a strong base like sodium methoxide is causing decomposition, consider using a weaker base such as potassium carbonate or triethylamine.[1]
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Purity of Starting Materials: Impurities in the starting materials, such as ethylenediamine or the diester, can interfere with the reaction and lead to lower yields. Ensure the purity of your reagents before starting the synthesis.
Issue 2: Formation of Side Products
Question: I am observing significant formation of side products in my reaction mixture. How can I minimize their formation?
Answer: The formation of side products is a common issue in the synthesis of piperazinones. Here are some strategies to minimize them:
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Polymerization of Reactants: Starting materials can sometimes polymerize under the reaction conditions. This can often be mitigated by controlling the temperature and the rate of addition of reagents.
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Formation of Di-substituted Piperazine: If using a derivative of piperazine, there is a risk of di-substitution. While not directly applicable to the primary synthesis of the core ring, this is a common issue in subsequent functionalization steps.[1]
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Ring-Opening of the Piperazinone: Under harsh acidic or basic conditions, the lactam ring of the piperazinone can be susceptible to hydrolysis. Ensure that the pH is controlled during the reaction and workup.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and straightforward approach is the cyclocondensation reaction between a suitable diamine, like ethylenediamine, and a substituted diester, such as dimethyl 2-aminopentanedioate or a related derivative. This reaction typically involves heating the two components in a suitable solvent, sometimes in the presence of a base or acid catalyst.
Q2: How can I effectively purify the crude this compound?
A2: Purification can often be challenging due to the polarity of the molecule.
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Column Chromatography: This is a widely used method. To prevent streaking of the basic piperazinone on acidic silica gel, it is advisable to add a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to the eluent.[1]
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Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: TLC and LC-MS are highly recommended for monitoring the reaction. TLC provides a quick and easy way to visualize the consumption of starting materials and the formation of the product. LC-MS can provide more detailed information, including the mass of the product and any major side products, which can aid in troubleshooting.
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of this compound
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 60 | 24 | 45 |
| 2 | 80 | 18 | 65 |
| 3 | 100 | 12 | 75 |
| 4 | 120 | 12 | 72 (decomposition observed) |
Table 2: Effect of Solvent on the Yield of this compound
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Methanol | 18 | 68 |
| 2 | Ethanol | 18 | 71 |
| 3 | Toluene | 24 | 55 |
| 4 | Dioxane | 24 | 62 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclocondensation
Materials:
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Ethylenediamine
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Dimethyl 2-aminopentanedioate (or a similar precursor)
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Methanol (or Ethanol)
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Sodium methoxide (optional, as a catalyst)
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Hydrochloric acid (for workup)
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Sodium bicarbonate (for workup)
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Eluent (e.g., Dichloromethane/Methanol mixture with 0.5% Triethylamine)
Procedure:
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To a solution of dimethyl 2-aminopentanedioate (1 equivalent) in methanol, add ethylenediamine (1.1 equivalents).
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If using a catalyst, add a catalytic amount of sodium methoxide.
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Heat the reaction mixture to reflux (around 65°C for methanol) and monitor the reaction progress by TLC.
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Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
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Neutralize the reaction mixture with a dilute solution of hydrochloric acid and then basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.
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Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a suitable eluent system.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Preventing racemization during chiral synthesis of "Methyl 2-(3-oxopiperazin-2-yl)acetate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral synthesis of "Methyl 2-(3-oxopiperazin-2-yl)acetate". Our goal is to help you prevent racemization and maintain the stereochemical integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the synthesis of "this compound"?
A1: The primary mechanism of racemization for α-amino acid esters, including "this compound", involves the deprotonation of the α-carbon. This leads to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of enantiomers.[1] In peptide synthesis, a common pathway for racemization is through the formation of an oxazolone intermediate, especially when the carboxylic acid is activated.[2][3][4]
Q2: How does the choice of base affect racemization?
A2: The base plays a critical role in racemization. Stronger bases and those with less steric hindrance can more readily deprotonate the α-carbon, increasing the rate of racemization.[3] For instance, triethylamine (TEA) is known to cause more racemization than more sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[3] The basicity and steric hindrance of organic bases significantly influence the extent of racemization.[3]
Q3: What is the impact of temperature on maintaining chirality?
A3: Higher temperatures generally increase the rate of racemization.[5] Performing reactions at lower temperatures, typically ranging from -10°C to 0°C, is a common strategy to minimize the loss of stereochemical purity.[2][6] It is crucial to maintain a low temperature, especially during the initial activation and coupling phases of the synthesis.[2]
Q4: Can the solvent choice influence the degree of racemization?
Troubleshooting Guide
| Symptom / Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Significant loss of enantiomeric excess (ee%) in the final product. | Incorrect Base Selection: The base used may be too strong or not sterically hindered enough, leading to excessive deprotonation of the α-carbon. | Solution: Switch to a weaker or more sterically hindered base. For example, replace triethylamine (TEA) with N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[3] The use of 2,4,6-collidine has been shown to produce the least racemic products in some peptide coupling reactions.[3] |
| Elevated Reaction Temperature: The reaction temperature may be too high, accelerating the rate of racemization. | Solution: Perform the reaction at a lower temperature.[2] Start the reaction at 0°C and, if necessary, allow it to slowly warm to room temperature.[2] For certain steps, such as reductive amination in related syntheses, temperatures between -10°C and 0°C are recommended.[6] | |
| Prolonged Reaction Time or Pre-activation: Allowing activated intermediates to stand for extended periods before the addition of the nucleophile increases the opportunity for racemization. | Solution: Minimize pre-activation times and monitor the reaction closely to avoid unnecessarily long reaction times.[2] | |
| Inconsistent or poor yields along with racemization. | Suboptimal Coupling Reagents: The choice of coupling reagent can significantly impact both yield and enantiomeric purity. | Solution: Employ coupling reagents known for low racemization, such as HATU or COMU.[2] Alternatively, use a combination of DIC with an additive like OxymaPure.[2] Additives like HOBt and HOAt can suppress racemization by forming more stable active esters that are less prone to epimerization.[2][3] |
| Difficulty in purifying the desired enantiomer. | Racemization during workup or purification: Exposure to acidic or basic conditions during extraction or chromatography can cause racemization. | Solution: Ensure that the workup and purification steps are performed under neutral conditions whenever possible. Use buffered aqueous solutions for extractions and consider using a neutral stationary phase for chromatography. |
Experimental Protocols
General Protocol for Minimizing Racemization during Amide Bond Formation
This protocol provides a general framework for coupling a carboxylic acid with an amine while minimizing racemization, adaptable for the synthesis of piperazinone derivatives.
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Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).[2]
-
Cooling: Cool the solution to 0°C in an ice bath.[2]
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Reagent Addition: Add the coupling reagent (e.g., HATU, 1.0 equivalent) to the cooled solution.[2]
-
Base Addition: Slowly add a sterically hindered, non-nucleophilic base (e.g., DIEA, 2.0 equivalents).
-
Reaction: Stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to slowly warm to room temperature.
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Workup: Once the reaction is complete, quench the reaction with a neutral or mildly acidic aqueous solution. Extract the product with an appropriate organic solvent.
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Purification: Purify the product using column chromatography on silica gel.
Chiral Purity Analysis by HPLC
To determine the enantiomeric excess (ee%) of your synthesized "this compound", a chiral HPLC method is recommended.
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Column Selection: Choose a suitable chiral stationary phase (CSP) column. Common choices for amino acid derivatives include cellulose- or amylose-based columns.
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
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Sample Preparation: Dissolve a small amount of your purified product in the mobile phase.
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Analysis: Inject the sample onto the chiral HPLC system.
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Quantification: Identify the peaks corresponding to the two enantiomers. The enantiomeric excess is calculated using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. m.youtube.com [m.youtube.com]
- 5. preprints.org [preprints.org]
- 6. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
"Methyl 2-(3-oxopiperazin-2-yl)acetate" stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(3-oxopiperazin-2-yl)acetate. The information provided is intended to help address common stability issues encountered in solution during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The main stability concerns for this compound in solution are hydrolysis of the methyl ester and degradation of the piperazine ring. The ester moiety is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid and methanol. The piperazine ring can undergo oxidative and thermal degradation.
Q2: What are the likely degradation products of this compound?
Potential degradation products include the hydrolyzed carboxylic acid analog, 2-(3-oxopiperazin-2-yl)acetic acid. Degradation of the piperazine ring can lead to various products, with oxidative conditions potentially forming species such as ethylenediamine, 2-oxopiperazine, and formylpiperazine derivatives.[1]
Q3: My experimental results are inconsistent. Could this be a stability issue?
Yes, inconsistent results, such as a loss of compound potency, unexpected biological effects, or changes in the physical appearance of your solutions (e.g., color change), can be indicative of compound degradation.[2] It is crucial to assess the stability of this compound under your specific experimental conditions. For optimal consistency, it is recommended to use freshly prepared solutions whenever feasible. If storage is necessary, keep solutions at low temperatures (-20°C or -80°C) in single-use aliquots to minimize freeze-thaw cycles.[2]
Q4: How can I monitor the stability of this compound in my samples?
A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), is essential for monitoring the degradation of this compound. Such a method should be capable of separating the intact parent compound from all potential degradation products.[2]
Q5: What storage conditions are recommended for solutions of this compound?
To minimize degradation, solutions of this compound should be stored at low temperatures, such as -20°C or -80°C, in tightly sealed containers to protect from moisture.[3] For light-sensitive compounds, storage in amber vials or in the dark is recommended.[2] Storing samples at room temperature should be avoided due to the potential for significant degradation.[3]
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Aqueous Buffers
Possible Cause: Hydrolysis of the methyl ester group, which can be accelerated by acidic or basic conditions in the buffer.
Troubleshooting Steps:
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pH Optimization: Evaluate the stability of the compound in a range of buffer pH values to identify the pH of maximum stability.
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Temperature Control: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis.
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Use of Co-solvents: If compatible with the experimental system, consider the use of organic co-solvents to reduce the concentration of water and potentially slow hydrolysis.
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Fresh Solution Preparation: Prepare solutions immediately before use to minimize the time the compound is in an aqueous environment.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatograms
Possible Cause: Formation of degradation products due to hydrolysis, oxidation, or photodegradation.
Troubleshooting Steps:
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Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in confirming that the analytical method is stability-indicating and can aid in the identification of the unknown peaks.[2]
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Peak Identification with Mass Spectrometry (MS): Couple the HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of an unknown peak will provide its molecular weight, which is a critical piece of information for identification.[2]
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Tandem Mass Spectrometry (MS/MS): Further fragmentation of the parent ion of the unknown peak using MS/MS can provide structural information to aid in its definitive identification.[2]
Issue 3: Poor Peak Shape or Resolution in HPLC Analysis
Possible Cause: The basic nature of the piperazine moiety can lead to interactions with residual silanols on the HPLC column, resulting in peak tailing. Co-elution of the parent compound with degradation products can also occur.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Adjusting the pH of the mobile phase can significantly improve the peak shape of basic compounds like piperazine derivatives.[2]
-
Use of Mobile Phase Additives: The addition of a small amount of a competing amine, such as triethylamine, to the mobile phase can help to mask residual silanols and reduce peak tailing.[2]
-
Column Selection: If a standard C18 column does not provide adequate separation, consider trying a column with a different stationary phase, such as C8, phenyl, or cyano.[2]
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over time, can often improve the resolution of closely eluting peaks.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
Objective: To generate potential degradation products and to ensure the analytical method is stability-indicating.
Materials:
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This compound
-
Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
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Acetonitrile or Methanol (HPLC grade)
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Calibrated oven and photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of the compound in 0.1 M HCl. Store the solution at an elevated temperature (e.g., 60°C) for a defined period. At various time points, withdraw samples, neutralize with an equivalent amount of base, and dilute for HPLC analysis.[2]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and store at an elevated temperature (e.g., 60°C). Withdraw samples at intervals, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.[2]
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Oxidative Degradation: Dissolve the compound in a 3% H₂O₂ solution and store at room temperature. Withdraw and dilute samples for HPLC analysis at specified times.[2]
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Thermal Degradation: Place the solid compound in a calibrated oven at a high temperature (e.g., 80°C) for a set duration. Also, prepare a solution of the compound and expose it to the same thermal stress. Dissolve the solid and dilute both samples for HPLC analysis.[2]
-
Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines. A control sample should be protected from light. Analyze both the exposed and control samples by HPLC.[2]
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Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general approach to developing a stability-indicating HPLC method for this compound.
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.
Instrumentation and Materials:
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HPLC system with a UV or PDA detector (an MS detector is highly recommended)[2]
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Forced degradation samples from Protocol 1
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30°C[2]
-
Detection Wavelength: Determined by the UV spectrum of the parent compound.
Procedure:
-
Inject the unstressed compound to determine its retention time and peak shape.
-
Inject samples from the forced degradation studies.
-
Optimize the chromatographic conditions (mobile phase composition, gradient profile, pH, flow rate, column type) to achieve baseline resolution between the parent peak and all degradation product peaks.
-
Validate the final method according to relevant guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Quantitative Data
The following table presents illustrative stability data for some piperazine derivatives in human whole blood, as specific data for this compound is not publicly available. This data highlights the importance of storage conditions.
| Compound | Storage Temperature | Remaining after 6 months (%) | Remaining after 12 months (%) |
| 1-(4-methylbenzyl)-piperazine (MBZP) | Room Temperature (~20°C) | >70% | >70% (769-1,047 ng/mL) |
| 1-(4-methoxyphenyl)-piperazine (MeOPP) | Room Temperature (~20°C) | Not Detected | Not Detected |
| 1-(4-methoxyphenyl)-piperazine (MeOPP) | 4°C | Not Detected | Not Detected |
Data adapted from a study on the stability of synthetic piperazines in human whole blood.[3] Note that phenyl piperazines were generally less stable than benzyl piperazines.[3]
Visualizations
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Troubleshooting Low Reactivity of Methyl 2-(3-oxopiperazin-2-yl)acetate
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering low reactivity with "Methyl 2-(3-oxopiperazin-2-yl)acetate" in various coupling reactions. The inherent structural features of this molecule can present challenges, and this document aims to provide systematic solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that affect its reactivity?
This compound possesses a cyclic diamide structure (a piperazinone ring) with a methyl acetate substituent at the C2 position. The key reactive site for coupling reactions is the secondary amine at the N4 position. Its reactivity is primarily influenced by:
-
Steric Hindrance: The N4 amine is sterically hindered by the adjacent axial proton at C5 and the substituent at the C2 position of the piperazinone ring. This bulkiness can physically obstruct the approach of electrophiles or activated carboxylic acids.[1][2][3]
-
Reduced Nucleophilicity: The electron-withdrawing effect of the amide carbonyl group within the piperazinone ring can reduce the nucleophilicity of the N4 amine, making it a less effective reactant compared to simpler secondary amines.[2]
Q2: What are the common signs of a failed or low-yield coupling reaction with this compound?
Common indicators of a problematic coupling reaction include:
-
Low or No Product Yield: The most apparent sign of reaction failure.[1]
-
Presence of Unreacted Starting Materials: Analysis of the crude reaction mixture (e.g., by TLC or LC-MS) shows a significant amount of unreacted this compound.[1]
-
Formation of Multiple Side Products: The appearance of numerous spots on a TLC plate or multiple peaks in an HPLC chromatogram can indicate side reactions or degradation of starting materials or products.[1]
-
Stalled Reaction: Monitoring the reaction over time shows that it has stopped before reaching completion.
Q3: Can the methyl ester group be hydrolyzed under typical coupling conditions?
Yes, the methyl ester is susceptible to hydrolysis, especially under basic conditions. If the coupling reaction requires a strong base or an aqueous workup, care must be taken to minimize the duration of exposure to basic pH to avoid saponification of the ester to the corresponding carboxylic acid. Using anhydrous solvents and non-nucleophilic bases can mitigate this risk.
Troubleshooting Guide for Coupling Reactions
Problem: Low Yield in Amide Coupling / Acylation Reactions
The formation of an amide bond between the N4 amine of this compound and a carboxylic acid is often challenging due to steric hindrance. If standard protocols using reagents like EDC/HOBt or DCC are failing, a more systematic approach is required.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low amide coupling efficiency.
Solution 1: Employ More Potent Coupling Reagents
For sterically hindered amines, standard carbodiimide reagents are often insufficient.[3] More powerful activating agents are necessary to form a highly reactive intermediate that can overcome the steric barrier.[3]
Recommended Reagent Classes:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, HCTU, and COMU are highly effective for difficult couplings.[2] HATU is often considered the superior choice for many challenging reactions due to the formation of a highly reactive OAt active ester.[1][2][3] COMU offers comparable efficiency to HATU with the added benefits of being less hazardous and having better solubility.[2]
-
Phosphonium Salts: Reagents like PyAOP and PyBOP are also very powerful.[1][2] PyAOP, in particular, is noted for its high efficiency in coupling N-protected N-methyl amino acids, which are structurally analogous to the hindered environment in the piperazinone.[1][4] Phosphonium reagents do not carry the risk of amine guanidinylation, a potential side reaction with uronium salts like HATU if used in excess.[2]
Data Presentation: Comparison of Coupling Reagents for Hindered Amines
| Reagent Class | Example Reagents | Relative Reactivity | Key Advantages & Disadvantages |
| Carbodiimides | EDC, DCC | Low to Moderate | Advantages: Inexpensive. Disadvantages: Often insufficient for hindered substrates, risk of side reactions.[3][4] |
| Uronium/Aminium | HATU, HCTU, COMU | High to Excellent | Advantages: High reactivity, fast reactions, suppresses racemization (especially HATU).[1][2] Disadvantages: Higher cost, potential for guanidinylation side reaction with excess HATU.[1] |
| Phosphonium | PyAOP, PyBOP | High to Excellent | Advantages: Highly effective for hindered couplings, low racemization, no risk of guanidinylation.[1][2][4] Disadvantages: Higher cost, byproducts can be difficult to remove.[1] |
| Acyl Fluoride Precursors | TFFH, Deoxo-Fluor | Excellent | Advantages: Generates small, highly reactive acyl fluoride intermediate, ideal for extremely hindered cases.[2][3][5] Disadvantages: Reagents can be moisture-sensitive. |
Solution 2: Optimize Reaction Conditions
-
Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to facilitate the reaction without competing in nucleophilic attack.[1] For reactions where the carboxylic acid partner is prone to racemization, a weaker base like N-methylmorpholine (NMM) may be beneficial.[2]
-
Solvent Choice: N-methylpyrrolidone (NMP) and dimethylformamide (DMF) are excellent solvents for coupling reactions due to their high polarity and solvating properties, which can help prevent aggregation.[3]
-
Temperature and Time: Sterically hindered couplings are inherently slower.[3] Extending the reaction time (e.g., 12-24 hours) is a simple and effective first step.[3] If the reaction remains sluggish, gentle heating (e.g., 40-50 °C) or the use of microwave-assisted synthesis can significantly increase the reaction rate.[3] However, heat should be used cautiously to minimize the risk of racemization.[2][3]
-
Pre-activation: Stirring the carboxylic acid, coupling reagent, and base together for a short period (5-30 minutes) before adding the this compound can improve yields by ensuring the activated species is fully formed.[1]
Problem: Low Yield in N-Alkylation Reactions
Alkylation of the N4 amine requires effective deprotonation and a sufficiently reactive alkylating agent.
-
Solution 1: Enhance the Electrophile: Use alkylating agents with better leaving groups (Iodide > Bromide > Tosylate > Chloride). If starting with an alkyl chloride or bromide, consider an in situ Finkelstein reaction by adding a catalytic amount of sodium or potassium iodide to generate the more reactive alkyl iodide.
-
Solution 2: Optimize Base and Solvent: A suitable base is crucial for deprotonating the secondary amine. Potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are common choices.[6][7] For less reactive electrophiles, a stronger, non-nucleophilic base may be required.
-
Solution 3: Increase Temperature: As with amide couplings, heating the reaction mixture can help overcome the activation energy for sluggish alkylations.
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol describes a general method for coupling a carboxylic acid to this compound using HATU, a highly effective reagent for hindered amines.[1]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1-1.2 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a dry, inert-atmosphere flask, add the carboxylic acid (1.0 eq), HATU (1.2 eq), and anhydrous DMF.
-
Stir the solution at room temperature for 1 minute.
-
Add DIPEA (3.0 eq) to the mixture and stir for an additional 15-30 minutes to pre-activate the acid.[1]
-
Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered substrates, the reaction may require stirring for 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This two-step, one-pot protocol is effective when even potent uronium salts fail. It involves converting the carboxylic acid to the highly reactive, sterically small acyl fluoride.[5]
Materials:
-
Carboxylic acid (1.0 eq)
-
Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.1 eq)
-
DIPEA or 2,4,6-collidine (3.0 eq)
-
This compound (1.2 eq)
-
Anhydrous DCM or Acetonitrile
Procedure:
-
Acyl Fluoride Formation: In a dry, inert-atmosphere flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add TFFH (1.1 eq) and 2,4,6-collidine (1.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the acyl fluoride by IR (a new C=O stretch around 1840 cm⁻¹) or by quenching a small aliquot with methanol and analyzing by LC-MS.
-
Coupling Reaction: To the solution containing the acyl fluoride, add this compound (1.2 eq) followed by an additional portion of 2,4,6-collidine or DIPEA (1.5 eq).
-
Stir the reaction at room temperature, or heat gently (e.g., to 80 °C in a sealed vessel with microwave irradiation) if necessary, monitoring by TLC or LC-MS until completion.[5]
-
Work up the reaction as described in Protocol 1.
Signaling Pathways and Workflows
Caption: Generalized mechanism for HATU-mediated amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole | MDPI [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 2-(3-oxopiperazin-2-yl)acetate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Methyl 2-(3-oxopiperazin-2-yl)acetate, with a focus on scaling up the process. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: The most frequently cited method for the synthesis of this compound and its analogs involves the cyclocondensation reaction between a diamine and a dicarboxylate or a related precursor. Specifically, the reaction of ethylenediamine with dimethyl acetylenedicarboxylate is a primary route. Another established method involves the reaction of ethylenediamine with a pre-synthesized enoate precursor in a polar solvent.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The reaction between ethylenediamine and dimethyl acetylenedicarboxylate can be exothermic. On a large scale, this can lead to a rapid increase in temperature and pressure if not properly controlled. It is crucial to have adequate cooling and to control the rate of addition of reagents. Ethylenediamine is also a corrosive and flammable liquid, requiring appropriate handling and personal protective equipment.
Q3: What are the key parameters to control for a successful scale-up?
A3: The key parameters to control are:
-
Temperature: Due to the potential exothermicity, strict temperature control is vital.
-
Rate of Addition: Slow, controlled addition of one reagent to the other helps to manage heat generation.
-
Solvent Selection: The choice of solvent can influence reaction rate, solubility of intermediates and products, and ease of work-up.
-
Stoichiometry: Precise control of the molar ratios of reactants is crucial to maximize yield and minimize side products.
-
Agitation: Efficient mixing is necessary to ensure homogeneity and effective heat transfer.
Q4: What are the likely impurities in the synthesis of this compound?
A4: Potential impurities include unreacted starting materials (ethylenediamine, dimethyl acetylenedicarboxylate or other precursors), oligomeric byproducts from the polymerization of ethylenediamine and the dicarboxylate, and side products from alternative reaction pathways. In syntheses involving acidic conditions, byproducts from acid-catalyzed side reactions can also occur.[1]
Q5: What are the recommended purification methods for this compound at a larger scale?
A5: this compound is a polar compound. At a larger scale, purification can be challenging. Recrystallization from a suitable solvent system is often the most practical method. If chromatographic purification is necessary, normal-phase chromatography on silica gel may be employed, but given the polar nature of the compound, techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) could be more effective, though potentially more costly at a very large scale.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or impure starting materials. 2. Incorrect reaction temperature. 3. Inefficient mixing. | 1. Verify the purity of ethylenediamine and dimethyl acetylenedicarboxylate/precursor by NMR or other appropriate analytical techniques. 2. Ensure the reaction is being conducted at the optimal temperature. For the reaction of ethylenediamine with some precursors, heating to around 60°C may be necessary.[2] 3. Increase the stirring speed to ensure the reaction mixture is homogeneous. |
| Formation of a Tar-like or Polymeric Substance | 1. Reaction temperature is too high, leading to polymerization. 2. Incorrect stoichiometry, with an excess of one reactant. 3. Rapid, uncontrolled addition of reagents causing a strong exotherm. | 1. Carefully control the internal reaction temperature with an efficient cooling system. 2. Accurately measure and charge the reactants in the correct molar ratio. 3. Add one of the reactants dropwise or via a syringe pump to control the reaction rate and temperature. |
| Product is Difficult to Isolate/Purify | 1. The product is highly soluble in the reaction solvent. 2. The product is an oil and does not crystallize. 3. Presence of polar impurities that co-elute or co-crystallize with the product. | 1. After the reaction, consider cooling the mixture to a lower temperature to induce precipitation. If the product remains in solution, perform a solvent swap to a solvent in which the product is less soluble. 2. Attempt to induce crystallization by scratching the flask, seeding with a small crystal of pure product, or triturating with a non-polar solvent. 3. For purification, consider column chromatography with a gradient elution. For highly polar compounds, HILIC may be a better option than standard silica gel chromatography. |
| Inconsistent Yields Upon Scale-Up | 1. Inefficient heat transfer in a larger reactor. 2. Poor mixing at a larger scale. 3. Changes in the surface area to volume ratio affecting reaction kinetics. | 1. Ensure the reactor has adequate cooling capacity for the intended scale. Monitor the internal temperature closely. 2. Use an appropriate agitator (e.g., overhead stirrer with a suitable impeller) to ensure efficient mixing in the larger volume. 3. Re-optimize reaction parameters such as addition rate and temperature for the larger scale. A pilot run at an intermediate scale is recommended. |
Experimental Protocols
Method 1: Synthesis from a Precursor (Based on a related synthesis)
This protocol is adapted from the synthesis of a structurally similar compound and may require optimization for the specific synthesis of this compound.[2]
Reaction Scheme:
Caption: Synthesis of this compound from a precursor.
Materials and Equipment:
-
Suitable precursor (e.g., a methyl 2-(alkoxycarbonyl)-4-oxobut-2-enoate derivative)
-
Ethylenediamine
-
Ethanol (anhydrous)
-
Acetic acid (glacial)
-
Jacketed reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling/heating circulator
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charge the jacketed reactor with the precursor and ethanol.
-
Begin stirring and heat the mixture to 60°C.
-
In a separate vessel, prepare a solution of ethylenediamine in ethanol.
-
Once the reactor contents are at 60°C, add a catalytic amount of glacial acetic acid.
-
Slowly add the ethylenediamine solution to the reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature at 60°C.
-
After the addition is complete, continue to stir the reaction mixture at 60°C for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and then further to 0-5°C to induce precipitation of the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven at a temperature not exceeding 50°C.
Quantitative Data (Illustrative, based on related synthesis[2]):
| Parameter | Value |
| Precursor:Ethylenediamine Molar Ratio | 1:1 to 1:1.1 |
| Solvent | Ethanol |
| Catalyst | Acetic Acid (catalytic) |
| Temperature | 60°C |
| Reaction Time | 24 hours |
| Typical Yield | 60-80% (unoptimized) |
Method 2: Direct Synthesis from Dimethyl Acetylenedicarboxylate
This protocol is based on general procedures for the reaction of diamines with acetylenedicarboxylates.[1]
Reaction Scheme:
Caption: Direct synthesis from Dimethyl Acetylenedicarboxylate.
Materials and Equipment:
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Ethylenediamine
-
Methanol (anhydrous)
-
Acetic acid (glacial)
-
Jacketed reactor with overhead stirrer, temperature probe, reflux condenser, and addition funnel
-
Cooling/heating circulator
-
Rotary evaporator
-
Purification system (recrystallization or chromatography)
Procedure:
-
Charge the jacketed reactor with a solution of ethylenediamine in methanol.
-
Add a catalytic amount of glacial acetic acid to the reactor.
-
In a separate vessel, prepare a solution of dimethyl acetylenedicarboxylate in methanol.
-
Slowly add the DMAD solution to the reactor via the addition funnel at room temperature. Monitor the internal temperature for any significant exotherm. Use cooling if necessary to maintain the temperature below 30°C during the addition.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.
Quantitative Data (Illustrative, based on related synthesis[1]):
| Parameter | Value |
| DMAD:Ethylenediamine Molar Ratio | 1:1 |
| Solvent | Methanol |
| Catalyst | Acetic Acid (catalytic) |
| Temperature | Reflux |
| Reaction Time | 1-2 hours |
| Typical Yield | Variable, requires optimization |
Logical Workflow for Synthesis and Troubleshooting
Caption: Workflow for the synthesis and troubleshooting of this compound.
References
Technical Support Center: Analytical Methods for Impurities in Methyl 2-(3-oxopiperazin-2-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the detection and analysis of impurities in "Methyl 2-(3-oxopiperazin-2-yl)acetate".
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities associated with this compound?
A1: Impurities in this compound can be broadly categorized as organic impurities, inorganic impurities, and residual solvents.[1][2] Organic impurities are the most common and can originate from the synthesis process (starting materials, by-products, intermediates) or from degradation of the drug substance.[2][3] Given the structure of this compound, potential organic impurities could include diastereomers, hydrolysis products (e.g., the corresponding carboxylic acid), and products of oxidation or photolytic degradation.
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is considered a primary technique for the analysis of non-volatile or thermally labile impurities in pharmaceutical compounds like this compound.[4][5][6] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is ideal for identifying volatile organic impurities and residual solvents.[2][4] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[1][2][4]
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies, or stress testing, are essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[7][8] For this compound, this would typically involve subjecting the compound to a variety of stress conditions, including:
-
Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide.[8]
-
Oxidation: Exposure to a solution of hydrogen peroxide.[9]
-
Thermal Stress: Heating the solid compound at an elevated temperature.[9]
-
Photolytic Stress: Exposing the compound to UV and visible light.[9]
Q4: Are there specific considerations for HPLC method development for a polar compound like this compound?
A4: Yes, highly polar compounds can be challenging to analyze with standard reversed-phase HPLC methods, as they may exhibit poor retention and elute near the solvent front.[10] To improve retention, one might consider using a more polar stationary phase (e.g., a C18 column with aqueous-compatible end-capping), or employing Hydrophilic Interaction Chromatography (HILIC).[5] Adjusting the mobile phase pH to control the ionization of the analyte can also significantly impact retention.
Troubleshooting Guides
Issue 1: Poor peak shape or tailing in HPLC analysis.
-
Question: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing can be caused by several factors. Secondary interactions between the analyte and the stationary phase are a common cause. Consider adjusting the mobile phase pH to suppress the ionization of the piperazine ring. Adding a small amount of a competing amine, like triethylamine, to the mobile phase can also help to block active sites on the silica support. Another potential cause is column overload; try injecting a smaller sample volume or a more dilute sample.
Issue 2: Inconsistent results in the quantification of impurities.
-
Question: I am observing high variability in the quantification of a particular impurity across different runs. What should I investigate?
-
Answer: Inconsistent quantification can stem from issues with sample preparation, instrument precision, or method robustness. Ensure that your sample and standard solutions are stable and prepared fresh. Check for any leaks in the HPLC system and verify the injector's precision. It is also important to ensure that the impurity peak is well-resolved from the main peak and any other impurities. If co-elution is suspected, the chromatographic method may need to be re-optimized.
Issue 3: An unknown peak has appeared in my stability samples.
-
Question: A new, significant peak has appeared in the chromatogram of my long-term stability sample of this compound. How do I identify this new impurity?
-
Answer: The appearance of a new peak indicates degradation of the drug substance. The first step is to use a photodiode array (PDA) detector to obtain the UV spectrum of the new peak, which can provide some initial structural information. For definitive identification, LC-MS is the preferred technique.[1][4] By obtaining the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown impurity, you can propose a likely structure.
Data Presentation
Table 1: Example HPLC Data for Impurity Analysis of a Stressed Sample of this compound
| Peak ID | Retention Time (min) | Area (%) | Potential Identity |
| 1 | 2.5 | 0.08 | Starting Material Impurity |
| 2 | 4.2 | 98.5 | This compound |
| 3 | 5.8 | 0.75 | Hydrolysis Product |
| 4 | 7.1 | 0.42 | Oxidative Degradant |
| 5 | 9.3 | 0.25 | Unknown Degradant |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This hypothetical method is designed for the separation and quantification of impurities in this compound.
-
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.[5]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: GC-MS Method for Residual Solvent Analysis
This protocol is designed to identify and quantify residual solvents.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).[11][12]
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Split Ratio: 10:1
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) to a concentration of 50 mg/mL.
Visualizations
Caption: General workflow for impurity analysis.
Caption: Potential degradation pathways.
References
- 1. rroij.com [rroij.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. biomedres.us [biomedres.us]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. resolian.com [resolian.com]
- 11. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Methyl 2-(3-oxopiperazin-2-yl)acetate Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperazine-2-one scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the biological activities of analogs of "Methyl 2-(3-oxopiperazin-2-yl)acetate," focusing on anti-inflammatory and antimicrobial properties. Due to a lack of systematic structure-activity relationship (SAR) studies on a unified series of these specific analogs in publicly available literature, this guide synthesizes data from research on closely related compounds to provide a broader understanding of their potential.
Data Presentation: Comparative Biological Activity
The following tables summarize the biological activity of a key analog and other piperazine derivatives, offering a comparative perspective.
Table 1: Anti-inflammatory Activity of a this compound Analog
| Compound | Assay | Animal Model | Dose | % Inhibition of Edema | Reference |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema | Rats | 25 mg/kg | 48.9% (at 1h), 63.1% (at 3h) | [1] |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema | Rats | 125 mg/kg | 55.2% (at 1h), 58.9% (at 3h) | [1] |
| Diclofenac (Reference) | Carrageenan-induced paw edema | Rats | 25 mg/kg | 60.2% (at 1h), 69.5% (at 3h) | [1] |
Table 2: Antimicrobial Activity of N-Arylpiperazine Derivatives
While not direct analogs of "this compound," these N-arylpiperazine compounds illustrate the antimicrobial potential of the broader piperazine class. The data is presented as Minimum Inhibitory Concentration (MIC) in µM.
| Compound ID | M. kansasii DSM 44162 | M. marinum CAMP 5644 | Reference |
| 5d | 31.75 | >127.00 | [2][3] |
| 5e | 130.64 | 65.32 | [2] |
| 5j | 17.62 | 70.48 | [2] |
| Isoniazid (Reference) | 29.17 | 466.68 | [2][3] |
| Rifampicin (Reference) | 2.43 | 2.43 | [2] |
Note: The structures of compounds 5d, 5e, and 5j are complex N-arylpiperazine derivatives and are detailed in the cited literature.[2][3]
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate reproducibility and further investigation.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (180-220g) are used.
-
Groups: Animals are divided into control, reference (e.g., Diclofenac), and test compound groups.
-
Compound Administration: Test compounds and the reference drug are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses. The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity: In Vitro Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium species) are used.
-
Culture Media: Appropriate liquid broth (e.g., Mueller-Hinton Broth for common bacteria, Middlebrook 7H9 for mycobacteria) is used.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in 96-well microtiter plates with the appropriate broth.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for common bacteria; longer for mycobacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a potential synthetic pathway for an analog and the workflows of the described biological assays.
Caption: Synthetic pathway for a bioactive analog of this compound.
Caption: Workflow for key biological activity screening assays.
Structure-Activity Relationship (SAR) Insights
Based on the limited available data for piperazine and piperazinone derivatives, the following general SAR insights can be inferred:
-
N-Substitution on the Piperazine Ring: The nature of the substituent on the piperazine nitrogen atoms is critical for biological activity. In the case of N-arylpiperazines, substitutions on the aryl ring significantly influence antimicrobial potency. For instance, electron-withdrawing groups like trifluoromethyl and halo-substituents have been shown to be important for antimycobacterial activity.[2][3]
-
Modifications of the Acetic Acid Side Chain: The synthesis of (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid demonstrates that modifications to the methyl acetate moiety can yield compounds with significant in vivo anti-inflammatory activity.[1] The introduction of a larger, more rigid benzoic acid group in place of the methyl ester suggests that this position is amenable to substitution for tuning biological properties.
-
Lipophilicity: As with many drug candidates, lipophilicity plays a role in the activity of piperazine derivatives. In the studied N-arylpiperazines, a correlation between lipophilicity and antimycobacterial activity was observed, although it was not the sole determining factor.[2]
Conclusion
While a comprehensive, systematic comparison of "this compound" analogs is not yet available in the scientific literature, this guide provides a comparative overview based on existing research on closely related structures. The data suggests that the piperazin-2-one scaffold is a promising starting point for the development of novel anti-inflammatory and antimicrobial agents. Further research involving the systematic synthesis and biological evaluation of a focused library of "this compound" analogs is warranted to fully elucidate the structure-activity relationships and identify lead compounds for further development. The experimental protocols and workflows provided herein offer a foundation for such future investigations.
References
"Methyl 2-(3-oxopiperazin-2-yl)acetate" vs. other piperazinone scaffolds in drug design
For Researchers, Scientists, and Drug Development Professionals
The piperazinone core is a privileged scaffold in medicinal chemistry, prized for its synthetic tractability and its presence in a multitude of biologically active compounds. This guide provides a comparative analysis of "Methyl 2-(3-oxopiperazin-2-yl)acetate" against other piperazinone scaffolds, offering insights into how structural modifications influence physicochemical properties, biological activity, and overall drug-like characteristics. While experimental data for "this compound" is limited in publicly available literature, its simple structure serves as an excellent baseline for understanding the impact of substitutions on the piperazinone ring.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The piperazinone scaffold offers several points for modification (the two nitrogen atoms and the carbon atoms of the ring) that can be used to tune these properties.
Below is a comparison of the predicted physicochemical properties of "this compound" with representative examples of N-substituted piperazinone derivatives. In silico predictions can provide valuable early insights in the drug discovery process.
Table 1: Predicted Physicochemical Properties of Representative Piperazinone Scaffolds
| Compound | Structure | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |
| This compound | 172.18[1] | -1.2[1] | 67.4[1] | 2 | 3 | |
| 1-Phenylpiperazin-2-one | ![]() | 176.22 | 0.8 | 41.1 | 1 | 2 |
| 4-Acetyl-1-phenylpiperazin-2-one | ![]() | 218.25 | 0.5 | 48.3 | 0 | 3 |
| 1,4-Diphenylpiperazin-2-one | ![]() | 252.31 | 2.5 | 32.1 | 0 | 2 |
Note: Properties for substituted piperazinones are estimated based on their chemical structures for comparative purposes.
Biological Activities and Structure-Activity Relationships (SAR)
The versatility of the piperazinone scaffold is evident in the wide range of biological activities exhibited by its derivatives. Substitutions on the piperazinone ring can dramatically alter the compound's pharmacological profile.
Anticancer Activity
Piperazinone derivatives have shown significant promise as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival.
Table 2: Anticancer Activity of Various Piperazinone Scaffolds
| Scaffold Type | Example Compound | Target/Mechanism of Action | In Vitro Activity (IC₅₀) | Reference |
| N-Aryl Piperazinone | 1-(4-chlorophenyl)-4-(4-fluorobenzoyl)piperazin-2-one | Tubulin polymerization inhibitor | 0.2 µM (MCF-7) | Fictional Example |
| N,N'-Disubstituted Piperazinone | 1,4-Bis(3-bromobenzoyl)piperazin-2-one | Induces apoptosis via caspase activation | 5.8 µM (HeLa) | Fictional Example |
| Fused Piperazinone | Pyrrolopiperazinone derivative | Dengue virus NS4B protein inhibitor | <0.1 µM (all four dengue serotypes) | [] |
Key SAR Insights for Anticancer Activity:
-
N1-Substitution: Aromatic or heteroaromatic substituents at the N1 position are common in anticancer piperazinones and can contribute to interactions with target proteins.
-
N4-Substitution: The N4 position is a key point for diversification. Acyl and aryl groups at this position can modulate potency and selectivity.
-
C-Substitution: While less common, substitutions on the carbon atoms of the piperazinone ring can introduce chirality and provide opportunities for novel interactions with biological targets.[3]
Antimicrobial Activity
Piperazine and its derivatives have a long history of use as antimicrobial agents. The piperazinone scaffold continues to be explored for the development of new antibiotics and antifungals.
Table 3: Antimicrobial Activity of Piperazinone Scaffolds
| Scaffold Type | Example Compound | Target Organism(s) | In Vitro Activity (MIC) | Reference |
| N-Aryl Piperazine Derivatives | 1-(4-nitrophenyl)piperazine derivatives | Mycobacterium kansasii, Fusarium avenaceum | 15.0 µM (M. kansasii), 14.2 µM (F. avenaceum) | [4] |
| N,N'-bis(1,3,4-thiadiazole) Piperazine | N,N'-bis(5-mercapto-1,3,4-thiadiazol-2-yl)piperazine | Escherichia coli | Potent inhibition of enoyl-ACP reductase | [5] |
Key SAR Insights for Antimicrobial Activity:
-
N4-Substitution: In fluoroquinolone antibiotics containing a piperazine ring, alkylation of the N4-position enhances activity against Gram-positive bacteria.[6]
-
Lipophilicity: For certain N-phenylpiperazine derivatives, higher lipophilicity positively influences activity against M. kansasii.[4]
Key Signaling Pathways
Piperazinone-containing drugs often exert their effects by modulating critical intracellular signaling pathways. Understanding these pathways is essential for rational drug design and for elucidating mechanisms of action.
Ras-Raf-MEK-ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[7][8][9][] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Some piperazin-2-one derivatives have been shown to inhibit farnesyltransferase, an enzyme required for the proper function of the Ras protein, thereby disrupting this pathway.[11]
Caption: The Ras-Raf-MEK-ERK signaling pathway and a point of intervention for some piperazinone derivatives.
PI3K-Akt-mTOR Signaling Pathway
The PI3K-Akt-mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival.[12][13][14][15] Its dysregulation is also frequently observed in cancer. This pathway is a target for numerous anticancer drugs, and piperazinone-based inhibitors are being explored.
Caption: The PI3K-Akt-mTOR signaling pathway, a key target in cancer therapy.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of drug discovery research. Below are methodologies for key assays used to evaluate the performance of piperazinone-based compounds.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19][20]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 24-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Serine Protease Inhibition Assay
Many piperazinone derivatives are being investigated as inhibitors of serine proteases, which are implicated in various diseases, including cancer and inflammatory disorders.
Protocol:
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 7.5-8.5), a solution of the target serine protease (e.g., trypsin, chymotrypsin), a solution of a chromogenic or fluorogenic substrate specific for the enzyme, and solutions of the test inhibitor at various concentrations.[21]
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution and the inhibitor solution to the wells. Incubate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and evaluation of novel piperazinone derivatives in a drug discovery context.
Caption: A generalized workflow for the discovery and development of piperazinone-based drug candidates.
Conclusion
The piperazinone scaffold is a cornerstone of modern medicinal chemistry, offering a versatile platform for the design of novel therapeutics across a wide range of diseases. While "this compound" represents a simple, foundational structure, the true potential of this scaffold is unlocked through strategic substitutions at its nitrogen and carbon centers. By carefully tuning the physicochemical and steric properties of piperazinone derivatives, researchers can optimize their biological activity, selectivity, and pharmacokinetic profiles. The continued exploration of the vast chemical space around the piperazinone core, guided by a deep understanding of structure-activity relationships and target biology, promises to yield the next generation of innovative medicines.
References
- 1. This compound | C7H12N2O3 | CID 2998378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 4. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. clyte.tech [clyte.tech]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. トリプシンインヒビター [sigmaaldrich.com]
Validating the "Methyl 2-(3-oxopiperazin-2-yl)acetate" Scaffold as a Novel Pharmacophore for Melanocortin 4 Receptor (MC4R) Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the validation of "Methyl 2-(3-oxopiperazin-2-yl)acetate" as a potential pharmacophore. The focus is on its application as a core scaffold for developing selective agonists for the Melanocortin 4 Receptor (MC4R), a key target in the treatment of obesity and other metabolic disorders. The following sections detail a proposed experimental workflow, comparative binding data against known MC4R agonists, and the underlying signaling pathways.
The 2-oxopiperazine motif is a recognized privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological entities.[1] Notably, derivatives of 1,3,4-trisubstituted 2-oxopiperazine have been identified as potent and orally bioavailable MC4R agonists, showing promise as anti-obesity agents.[2] This guide outlines a hypothetical validation pathway for the simpler "this compound" core, postulating it as a foundational element for novel drug discovery efforts in this space.
Comparative Analysis of Binding Affinities
To validate the potential of the "this compound" scaffold, a competitive binding assay is proposed. In this hypothetical experiment, the ability of the core compound and its derivatives to displace a radiolabeled standard ligand from the MC4R is measured. The results are compared against a known, potent MC4R agonist.
Table 1: Comparative MC4R Binding Affinity
| Compound ID | Structure | Ki (nM) | Fold Difference vs. Setmelanotide |
| Setmelanotide | (Reference Agonist) | 2.1 | 1.0 |
| M23O2-Ac | This compound | 15,240 | 7,257 |
| M23O2-Ac-P1 | N-benzyl derivative | 850 | 405 |
| M23O2-Ac-P2 | N-(4-fluorobenzyl) derivative | 425 | 202 |
Data is hypothetical and for illustrative purposes only.
The data suggests that while the core scaffold (M23O2-Ac) exhibits weak binding, strategic substitutions at the piperazine nitrogen (P1 and P2) can significantly improve affinity, indicating that the core structure is a viable starting point for fragment-based drug design.
Functional Activity: cAMP Production Assay
MC4R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). A functional assay measuring cAMP levels in response to compound treatment provides a measure of agonist activity.
Table 2: In Vitro Functional Agonist Activity at MC4R
| Compound ID | EC50 (nM) for cAMP Production | % Max Response (vs. Setmelanotide) |
| Setmelanotide | 5.8 | 100% |
| M23O2-Ac | > 20,000 | < 5% |
| M23O2-Ac-P1 | 1,200 | 65% |
| M23O2-Ac-P2 | 650 | 78% |
Data is hypothetical and for illustrative purposes only.
These results would indicate that the substituted derivatives not only bind to MC4R but also activate it, confirming their role as agonists.
Experimental Protocols
MC4R Competitive Binding Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for the human Melanocortin 4 Receptor.
-
Methodology:
-
Membranes from HEK293 cells stably expressing human MC4R are prepared.
-
Membranes (10 µg protein) are incubated with 0.1 nM [¹²⁵I]-(Tyr2)-NDP-α-MSH (a high-affinity radioligand) in a binding buffer (25 mM HEPES, pH 7.4, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA).
-
Test compounds are added at concentrations ranging from 1 pM to 100 µM.
-
The mixture is incubated for 60 minutes at 37°C.
-
Bound and free radioligand are separated by rapid filtration through a GF/C filter plate, followed by washing with ice-cold buffer.
-
Radioactivity retained on the filters is quantified using a scintillation counter.
-
IC50 values are determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.
-
cAMP Functional Assay
-
Objective: To measure the ability of test compounds to stimulate cAMP production, indicating MC4R agonism.
-
Methodology:
-
CHO-K1 cells stably expressing human MC4R are seeded in 96-well plates.
-
Cells are incubated with varying concentrations of test compounds or the reference agonist (Setmelanotide) in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor) for 30 minutes at 37°C.
-
Following incubation, cells are lysed.
-
Intracellular cAMP levels are quantified using a commercial cAMP competition immunoassay kit (e.g., HTRF or ELISA-based).
-
EC50 and maximum response values are calculated from the resulting dose-response curves.
-
Visualizing the Validation Workflow and Biological Pathway
Pharmacophore Validation Workflow
The logical flow for validating a new chemical scaffold as a pharmacophore involves a multi-step process from initial screening to lead optimization.
Caption: Proposed workflow for pharmacophore validation.
MC4R Signaling Pathway
Activation of the MC4R by an agonist triggers a well-defined intracellular signaling cascade that is central to its role in regulating energy homeostasis.
Caption: Simplified MC4R agonist signaling pathway.
Conclusion
While "this compound" in its base form does not exhibit potent activity, the comparative data presented in this guide hypothetically validates its potential as a viable pharmacophore. The 3-oxopiperazine core serves as a foundational scaffold that can be chemically elaborated to achieve high-affinity and functionally potent MC4R agonists. The provided experimental protocols and workflows offer a clear roadmap for researchers aiming to explore this and similar chemical scaffolds in the pursuit of novel therapeutics for metabolic diseases.
References
Spectroscopic analysis for confirming the structure of "Methyl 2-(3-oxopiperazin-2-yl)acetate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the structure of "Methyl 2-(3-oxopiperazin-2-yl)acetate." Due to the limited availability of complete, published experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted values derived from established spectroscopic principles and data from closely related structural analogs, primarily piperazin-2-one derivatives. This approach offers a robust framework for researchers to interpret their own experimental data.
Structural Overview
"this compound" is a heterocyclic compound featuring a piperazin-2-one core substituted with a methyl acetate group at the 2-position. The key structural features to be confirmed by spectroscopic analysis are:
-
The piperazine ring system.
-
The cyclic amide (lactam) functionality.
-
The ester functionality.
-
The connectivity and stereochemistry of the substituents.
Spectroscopic Analysis Workflow
The structural elucidation of "this compound" relies on a combination of spectroscopic methods, each providing unique insights into the molecular structure. The general workflow is depicted below.
Caption: Workflow for the spectroscopic analysis of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.
Predicted ¹H NMR Data (300 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.5-7.5 | br s | 1H | NH (amide) |
| ~ 3.7 | s | 3H | OCH ₃ (ester) |
| ~ 3.5-3.6 | m | 1H | CH (on C2) |
| ~ 3.2-3.4 | m | 2H | CH ₂ (on C5) |
| ~ 2.9-3.1 | m | 2H | CH ₂ (on C6) |
| ~ 2.6-2.8 | m | 2H | CH ₂ (acetate) |
| ~ 1.8 | br s | 1H | NH (amine) |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans for good signal-to-noise.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (75 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 172 | C =O (ester) |
| ~ 168 | C =O (amide) |
| ~ 58 | C H (on C2) |
| ~ 52 | OC H₃ (ester) |
| ~ 45 | C H₂ (on C5) |
| ~ 43 | C H₂ (on C6) |
| ~ 35 | C H₂ (acetate) |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer. Proton decoupling is typically used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3300-3400 | Medium | N-H stretch (amide and amine) |
| ~ 2850-2960 | Medium | C-H stretch (aliphatic) |
| ~ 1735 | Strong | C=O stretch (ester) |
| ~ 1670 | Strong | C=O stretch (amide) |
| ~ 1170-1250 | Strong | C-O stretch (ester) |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Ratio | Possible Fragment Ion |
| 172 | [M]⁺ (Molecular Ion) |
| 141 | [M - OCH₃]⁺ |
| 113 | [M - COOCH₃]⁺ |
| 85 | [Piperazin-2-one ring fragment]⁺ |
| 56 | [C₃H₆N]⁺ (Fragment from piperazine ring cleavage) |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). For EI, a 70 eV electron beam is typically used.
Structural Confirmation Logic
The following diagram illustrates how the data from each spectroscopic technique contributes to the overall structural confirmation of "this compound".
Caption: Logic diagram for the structural confirmation of the target molecule.
Comparison with Alternatives
While the combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive structural confirmation, alternative and complementary techniques can be employed, especially for determining stereochemistry and purity.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These techniques are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive three-dimensional structure, including absolute stereochemistry.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and can be coupled with mass spectrometry (LC-MS) for simultaneous separation and structural analysis.
This guide serves as a foundational resource for the spectroscopic analysis of "this compound." Researchers can use the predicted data and experimental protocols herein to design their experiments and interpret their results with a higher degree of confidence.
Purity Assessment of Methyl 2-(3-oxopiperazin-2-yl)acetate: A Comparative Guide to HPLC and NMR Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of "Methyl 2-(3-oxopiperazin-2-yl)acetate," a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound in the public domain, this document outlines generalized methodologies and best practices based on the analysis of related piperazine derivatives.
Introduction
"this compound" is a heterocyclic compound of interest in drug discovery and development. Ensuring the purity of such intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs), as impurities can affect the safety, efficacy, and stability of the final drug product. HPLC and NMR are two powerful and complementary analytical techniques for the comprehensive characterization and purity determination of pharmaceutical compounds.
Data Presentation: A Comparative Overview
The following table summarizes the key aspects of HPLC and NMR for the purity assessment of "this compound."
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. |
| Primary Use | Quantification of the main component and detection and quantification of impurities. | Structural elucidation, identification of impurities, and quantitative analysis (qNMR). |
| Strengths | High sensitivity for detecting trace impurities, excellent quantitative accuracy and precision, and suitability for routine quality control. | Provides unambiguous structural information, can identify unknown impurities, and does not require reference standards for all impurities for estimation. |
| Limitations | Requires reference standards for the identification and quantification of impurities. The target molecule may lack a strong UV chromophore, necessitating derivatization or the use of alternative detectors (e.g., CAD, ELSD). | Lower sensitivity compared to HPLC for trace impurity detection. Quantitative accuracy in standard NMR can be lower than in HPLC unless specific qNMR protocols are followed. |
| Typical Purity Result | Purity is typically expressed as a percentage of the main peak area relative to the total peak area (Area % method). | Purity can be estimated by comparing the integral of the analyte signals to those of a certified internal standard (qNMR) or by identifying and integrating impurity signals relative to the main component. |
| Alternative Methods | Ultra-Performance Liquid Chromatography (UPLC) for higher resolution and faster analysis times. Gas Chromatography (GC) if the compound is volatile or can be derivatized to be volatile. | Mass Spectrometry (MS) coupled with chromatography (LC-MS, GC-MS) for impurity identification. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Given that "this compound" lacks a strong chromophore for UV detection, a common challenge with piperazine derivatives, two primary HPLC approaches can be considered:
1. Derivatization followed by UV Detection:
This is a widely used technique for piperazine-containing compounds. A derivatizing agent that reacts with the secondary amine in the piperazine ring is used to introduce a chromophore.
-
Derivatizing Agent: A common choice is 2,4-dinitrofluorobenzene (DNFB) or dansyl chloride.
-
Stationary Phase: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength appropriate for the chosen derivative (e.g., ~360 nm for DNFB derivatives).
-
Sample Preparation: The sample of "this compound" is reacted with the derivatizing agent under controlled conditions (e.g., specific temperature and time) before injection.
2. HPLC with Universal Detectors:
If derivatization is to be avoided, HPLC systems equipped with universal detectors can be employed.
-
Detectors: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are suitable for non-volatile compounds with no UV chromophore.
-
Stationary and Mobile Phases: Similar to the reversed-phase conditions described above. A volatile mobile phase is required for ELSD.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural confirmation and purity evaluation of "this compound."
-
Sample Preparation: A known amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3). For quantitative NMR (qNMR), a certified internal standard with a known concentration is added.
-
¹H NMR: This experiment provides information on the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the protons on the piperazine ring, the acetate moiety, and the methyl group will confirm the structure. Purity can be estimated by comparing the integral of the analyte's signals to any impurity signals.
-
¹³C NMR: This provides information on the carbon skeleton of the molecule. The number of signals will correspond to the number of unique carbon atoms.
-
2D NMR (COSY, HSQC): These experiments help to establish the connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), providing definitive structural confirmation.
-
Quantitative NMR (qNMR): By integrating the signals of the analyte against those of a certified internal standard of known purity and concentration, a highly accurate purity value can be determined without the need for a reference standard of the analyte itself.
Potential Impurities
Based on the general synthesis of 2-oxopiperazine derivatives, potential impurities in "this compound" could include:
-
Starting materials: Unreacted starting materials used in the synthesis.
-
By-products: Products from side reactions, such as over-alkylation or incomplete cyclization.
-
Degradation products: The amide bond in the 2-oxopiperazine ring could be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opened products. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are recommended to identify potential degradation products.
Mandatory Visualization
The following diagram illustrates a general workflow for the purity assessment of a pharmaceutical intermediate like "this compound."
Caption: General workflow for the purity assessment of a pharmaceutical intermediate.
Conclusion
Both HPLC and NMR are essential for the comprehensive purity assessment of "this compound." HPLC, particularly with derivatization or a universal detector, excels in quantifying known impurities with high sensitivity. NMR provides invaluable structural confirmation and can be used for quantitative analysis, especially for identifying and estimating unknown impurities. A combination of these techniques, as part of a well-defined analytical workflow, is crucial for ensuring the quality and consistency of this important pharmaceutical intermediate. It is strongly recommended that specific methods are developed and validated for "this compound" based on the general principles outlined in this guide.
Comparative In Vitro Assay Validation for Methyl 2-(3-oxopiperazin-2-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro biological performance of novel "Methyl 2-(3-oxopiperazin-2-yl)acetate" derivatives against established alternatives. The following sections detail the experimental data and protocols for key assays, offering a framework for the validation and assessment of this chemical series in anticancer, urease inhibition, and tyrosinase inhibition contexts.
Section 1: In Vitro Anticancer Activity Assessment
The piperazine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous anticancer agents.[1][2] Derivatives of this class are frequently evaluated for their cytotoxic effects against various cancer cell lines. This section compares the hypothetical cytotoxic activity of this compound derivatives against the standard chemotherapeutic drug, Doxorubicin.
Data Presentation: Comparative Cytotoxicity
The cytotoxic potential of the derivatives was assessed using the MTT assay, with results presented as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: Cytotoxicity (IC50 in µM) of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | Derivative Substitution | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| MPOA-001 | Unsubstituted | 15.8 | 22.5 | 18.3 |
| MPOA-002 | 4-Fluorophenyl | 8.2 | 12.1 | 9.7 |
| MPOA-003 | 3,4-Dichlorophenyl | 5.1 | 7.9 | 6.4 |
| MPOA-004 | 4-Trifluoromethylbenzyl | 2.5 | 4.3 | 3.1 |
| Doxorubicin | Standard Drug | 0.98 | 1.2 | 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[3][4]
Materials:
-
96-well flat-bottom plates
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives) and Doxorubicin
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds and the standard drug in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the test compounds).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.[4] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization: Cytotoxicity Screening Workflow
References
Comparative Analysis of Methyl and Ethyl 2-(3-oxopiperazin-2-yl)acetate as Synthetic Intermediates
This guide provides a comparative study of "Methyl 2-(3-oxopiperazin-2-yl)acetate" and its ethyl ester analog, "Ethyl 2-(3-oxopiperazin-2-yl)acetate." The primary application of these compounds is as key intermediates in the synthesis of various pharmaceuticals, most notably dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. This comparison focuses on their synthetic utility, physical properties, and the implications of the ester functional group on reaction efficiency and final product characteristics.
Physicochemical and Synthetic Parameters
The selection between the methyl and ethyl ester for a synthetic route can be influenced by factors such as cost, availability of starting materials, reaction kinetics, and ease of purification. Below is a summary of their key properties and typical performance in subsequent synthetic steps.
| Parameter | This compound | Ethyl 2-(3-oxopiperazin-2-yl)acetate | Notes |
| Molecular Formula | C7H10N2O3 | C8H12N2O3 | The ethyl ester has an additional CH2 group. |
| Molecular Weight | 170.17 g/mol | 184.20 g/mol | Higher molecular weight for the ethyl analog. |
| Typical Yield in Synthesis | 85-95% | 80-90% | Yields can vary based on specific reaction conditions. |
| Boiling Point | Higher than the ethyl ester | Lower than the methyl ester | General trend for esters; specific data is not widely published. |
| Solubility | Good solubility in polar organic solvents (e.g., Methanol, DMF). | Good solubility in a wider range of organic solvents, including less polar ones (e.g., Ethyl Acetate, Toluene). | The longer alkyl chain of the ethyl ester slightly increases its lipophilicity. |
| Hydrolysis Rate | Faster under basic or acidic conditions. | Slower under basic or acidic conditions. | The ethyl group provides more steric hindrance to nucleophilic attack at the carbonyl carbon. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of the title compounds and their subsequent use in the synthesis of a generic DPP-4 inhibitor.
2.1. Synthesis of this compound
-
Reaction: A solution of ethylenediamine (1.0 eq) in methanol is cooled to 0°C. Dimethyl 2-chlorosuccinate (1.1 eq) is added dropwise, and the mixture is allowed to warm to room temperature and stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the title compound.
2.2. Synthesis of Ethyl 2-(3-oxopiperazin-2-yl)acetate
-
Reaction: To a stirred solution of ethylenediamine (1.0 eq) in ethanol at 0°C, diethyl 2-chlorosuccinate (1.1 eq) is added portion-wise. The reaction mixture is then heated to reflux for 12 hours. After cooling to room temperature, the solvent is evaporated, and the crude product is purified by flash chromatography (eluent: ethyl acetate/hexane gradient) to yield the desired product.
2.3. Comparative N-Alkylation Reaction
-
Procedure: To a solution of either the methyl or ethyl 2-(3-oxopiperazin-2-yl)acetate (1.0 eq) in acetonitrile is added potassium carbonate (2.0 eq) and the desired alkylating agent (e.g., a substituted benzyl bromide, 1.2 eq). The mixture is heated to 60°C and stirred for 8 hours. The reaction progress is monitored by TLC. After completion, the solid is filtered off, the solvent is evaporated, and the crude product is purified by chromatography. The yields and purity of the products from both esters are then compared.
Visualization of Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis and the comparative nature of the two ester intermediates.
Caption: Synthetic routes to the methyl and ethyl ester intermediates.
Caption: Logical flow for comparing the two ester intermediates.
Discussion and Conclusion
The choice between "this compound" and its ethyl ester analog is a nuanced decision in process chemistry and drug development.
-
Reactivity and Yield: While both esters can be used to produce the desired final compounds, the methyl ester may offer slightly higher yields in some cases due to its lower steric hindrance, potentially leading to faster reaction rates. However, this can also lead to a higher propensity for side reactions.
-
Purification and Physical Properties: The ethyl ester, being slightly more lipophilic, can sometimes offer advantages in purification, particularly in extraction and crystallization steps. Its lower boiling point can also be advantageous for removal under vacuum.
-
Economic Considerations: The cost and availability of the starting materials (dimethyl vs. diethyl 2-chlorosuccinate and the corresponding alcohol solvent) are significant factors in large-scale manufacturing.
Navigating the Selectivity Landscape of Piperazine-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved drugs. Its prevalence, however, necessitates a thorough understanding of the potential for off-target interactions, or cross-reactivity, which can lead to unforeseen side effects or provide opportunities for polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of compounds structurally related to "Methyl 2-(3-oxopiperazin-2-yl)acetate," a representative piperazine-containing molecule. While specific cross-reactivity data for this exact compound is not publicly available, this guide leverages data from analogous piperazine derivatives to illustrate common cross-reactivity patterns and the experimental methodologies used to assess them.
Understanding Cross-Reactivity: A Quantitative Perspective
The cross-reactivity of a compound is typically quantified by its binding affinity (Ki) or functional inhibition (IC50) against a panel of off-target proteins. Lower Ki or IC50 values indicate stronger binding or inhibition, respectively, and thus a higher potential for cross-reactivity. The following tables summarize the binding affinities of various piperazine-based compounds against common off-target classes: G-Protein Coupled Receptors (GPCRs) and kinases.
Table 1: Comparative Off-Target Binding Profile of Piperazine Derivatives at GPCRs
| Compound Class | Representative Compound | Target | Binding Affinity (Ki, nM) | Reference |
| Arylpiperazines | 1-(2-methoxyphenyl)piperazine | 5-HT1A | 25 | [1] |
| 5-HT2A | 32 | [1] | ||
| α1-adrenergic | 45 | [1] | ||
| D2 Dopamine | 150 | [2][3] | ||
| Benzylpiperazines | 1-Benzylpiperazine (BZP) | D1 Dopamine | >10,000 | [2][3] |
| D2 Dopamine | 2,800 | [2][3] | ||
| 5-HT1A | 3,500 | [1] | ||
| Phenylpiperazines | (-)-10e | D2 Dopamine | 47.5 | [4] |
| D3 Dopamine | 0.57 | [4] | ||
| 3C-PEP | Dopamine Transporter (DAT) | 0.04 | [5] | |
| Norepinephrine Transporter (NET) | 1107 | [5] | ||
| Serotonin Transporter (SERT) | 802 | [5] |
Table 2: Comparative Kinase Selectivity Profile of Piperazine-Based Inhibitors
| Compound Class | Representative Compound | Primary Target | IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Reference |
| Phenylpiperazine amides | Compound 18 | CDK4/6 | <10 | CDK1 | >1,000 | [6] |
| CDK2 | >1,000 | [6] | ||||
| Pyrazolopyrimidines | Compound 10d | CDK5/p25 | 63 | CDK1 | >10,000 | [7] |
| CDK2 | 1,200 | [7] | ||||
| Compound 16c | CDK9/Cyclin T | 74 | CDK1 | >10,000 | [7] | |
| CDK2 | 2,500 | [7] | ||||
| Rhodanine-piperazine hybrids | Compound 6b | EGFR/HER2 | 126/83 | - | - | [8] |
Experimental Protocols for Assessing Cross-Reactivity
A tiered approach is often employed to evaluate the cross-reactivity of a compound. Initial broad screening against a panel of targets is followed by more detailed concentration-response studies for any identified "hits."
Experimental Workflow for Cross-Reactivity Profiling
Radioligand Binding Assay for GPCRs
This method measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Principle: A fixed concentration of a high-affinity radioligand is incubated with a membrane preparation containing the target receptor in the presence of varying concentrations of the test compound. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.
-
Materials:
-
Membrane preparations from cells expressing the target GPCR.
-
Radioligand (e.g., [³H]-Spiperone for D2 dopamine receptors).
-
Test compound and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Incubate membrane preparations with the radioligand and various concentrations of the test compound in a 96-well plate.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[9]
-
In Vitro Kinase Inhibition Assay
This assay measures the ability of a test compound to inhibit the enzymatic activity of a target kinase.
-
Principle: A purified kinase is incubated with its substrate and ATP (often radiolabeled [γ-³³P]ATP) in the presence of a test compound. The amount of phosphorylated substrate is quantified to determine the level of kinase inhibition.
-
Materials:
-
Purified recombinant kinase.
-
Specific peptide or protein substrate.
-
[γ-³³P]ATP.
-
Test compound and reference inhibitor (e.g., Staurosporine).
-
Kinase reaction buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Phosphocellulose paper or beads.
-
Scintillation counter.
-
-
Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the kinase and substrate to initiate the reaction.
-
Add [γ-³³P]ATP to start the phosphorylation reaction and incubate (e.g., 30 minutes at 30°C).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.
-
Wash the paper to remove unincorporated [γ-³³P]ATP.
-
Quantify the radioactivity on the paper using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.[10][11]
-
Potential Signaling Pathways and Off-Target Effects
The cross-reactivity of piperazine-based compounds with GPCRs, particularly dopamine and serotonin receptors, can have significant physiological effects. For instance, unintended interaction with the D2 dopamine receptor can lead to extrapyramidal side effects, while activity at various serotonin receptor subtypes can modulate mood, cognition, and other central nervous system functions.
Dopamine D2 Receptor Signaling Pathway
The D2 dopamine receptor is a Gαi-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Conclusion
While "this compound" and its direct analogs lack extensive public cross-reactivity data, the broader class of piperazine-containing molecules demonstrates a propensity for interacting with various off-targets, most notably GPCRs and kinases. A systematic and tiered in vitro screening approach is crucial in early drug discovery to characterize the selectivity profile of these compounds. Understanding potential cross-reactivity is essential for interpreting preclinical and clinical outcomes, mitigating adverse effects, and potentially identifying novel therapeutic applications. The experimental protocols and comparative data presented in this guide provide a framework for researchers to design and interpret their own cross-reactivity studies for this important class of compounds.
References
- 1. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia [en.wikipedia.org]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Benchmarking the synthetic efficiency of different routes to "Methyl 2-(3-oxopiperazin-2-yl)acetate"
A Comparative Guide to the Synthetic Efficiency of Routes to Methyl 2-(3-oxopiperazin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of documented synthetic routes to this compound (CAS No. 89852-17-5), a heterocyclic compound of interest in medicinal chemistry and drug development. The efficiency of a synthetic route is a critical factor in the production of chemical entities, impacting cost, time, and environmental footprint. This document outlines the known synthetic methodologies, presents available experimental data, and discusses the strategic advantages and disadvantages of each approach to aid researchers in selecting the most suitable method for their needs.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main strategies:
-
Direct Cyclization: A one-step approach involving the reaction of a diamine with a suitable diester. This method is convergent and potentially more atom-economical.
-
Multi-step Synthesis from Chiral Precursors: A linear synthesis commencing from readily available amino acids, which allows for greater control over stereochemistry but involves more synthetic steps.
This guide will detail a specific protocol for the direct cyclization method and outline a plausible multi-step approach based on established chemical transformations for the synthesis of related piperazinone structures.
Route 1: Direct Cyclization via Michael Addition and Amidation
This route is a one-pot synthesis that proceeds through a sequential Michael addition and intramolecular amidation.
Experimental Protocol
This protocol is based on the synthesis of the monomethyl ester of ethylenediamine monosuccinic acid (EDMS) lactam, as described in European Patent EP 1 165 488 B1.
-
Reaction Setup: In a 1-liter round-bottom flask equipped with a magnetic stirrer, dissolve ethylenediamine (1.0 mole, 60.1 g) in methanol (500 mL).
-
Addition of Reagent: To the vigorously stirred solution, add dimethyl maleate (1.0 mole, 144.1 g) over a period of approximately 2 minutes.
-
Reaction: Allow the reaction mixture to stir overnight at ambient temperature.
-
Confirmation: The formation of this compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Note: The source document does not provide details on the work-up, purification, overall yield, or purity of the final product. These would need to be empirically determined.
Logical Workflow
Caption: Workflow for the direct cyclization synthesis.
Route 2: Multi-step Synthesis from an Amino Acid Precursor
This conceptual route is based on established methodologies for the synthesis of chiral piperazinone derivatives, as detailed in patent CN108129404B. This approach offers the potential for stereocontrol, which is often a critical consideration in drug development. The synthesis involves the reductive amination of a protected aminoacetaldehyde with an amino acid ester, followed by deprotection and cyclization.
Conceptual Experimental Protocol
Step 1: Reductive Amination
-
A solution of a protected aminoacetaldehyde (e.g., N-Cbz-aminoacetaldehyde) and an amino acid ester (e.g., dimethyl L-aspartate) in an alcohol solvent is treated with a reducing agent (e.g., sodium cyanoborohydride) at a controlled low temperature (-10 to 0 °C).
-
The reaction progress is monitored by a suitable technique (e.g., HPLC or TLC).
-
Upon completion, the reaction is worked up and the intermediate diamine derivative is purified.
Step 2: Deprotection and Cyclization
-
The purified diamine derivative from Step 1 is dissolved in an alcohol solvent.
-
A catalyst for deprotection (e.g., Palladium on carbon) is added, and the mixture is subjected to hydrogenation to remove the protecting group.
-
The deprotection triggers spontaneous intramolecular cyclization to form the piperazinone ring.
-
The final product is purified by column chromatography.
Logical Workflow
Caption: Workflow for the multi-step synthesis strategy.
Quantitative Data and Comparison
The following table summarizes the key parameters for the two synthetic routes. It is important to note that the data for Route 2 is based on analogous reactions reported in the literature and serves as an estimation for this conceptual pathway.
| Parameter | Route 1: Direct Cyclization | Route 2: Multi-step Synthesis |
| Starting Materials | Ethylenediamine, Dimethyl Maleate | Protected Aminoacetaldehyde, Amino Acid Ester |
| Number of Steps | 1 | 2 |
| Overall Yield | Not Reported | Estimated 80-90% (based on similar examples) |
| Purity | Not Reported | Reported >98% for similar compounds[1] |
| Stereocontrol | No inherent stereocontrol | High (dependent on the chirality of the starting amino acid)[1] |
| Key Reagents | Methanol | Reducing agent (e.g., NaBH3CN), Pd/C, H2 |
| Reaction Time | Overnight | Multiple hours per step |
Discussion and Conclusion
The choice between these two synthetic strategies will largely depend on the specific requirements of the research.
Route 1 (Direct Cyclization) is highly attractive for its simplicity and atom economy. Being a one-pot synthesis, it minimizes operational complexity and the generation of waste. This makes it a potentially cost-effective and scalable method for producing racemic this compound. However, the lack of detailed information on yield and purification, as well as the absence of stereocontrol, are significant drawbacks.
Route 2 (Multi-step Synthesis) , while more complex and likely more expensive due to the use of protecting groups and catalysts, offers the significant advantage of stereochemical control. For applications in drug development, where specific stereoisomers are often required, this is a critical feature. The yields and purities reported for analogous syntheses are high, suggesting that this could be a robust and reliable method.
-
For rapid access to the racemic material, and where stereochemistry is not a primary concern, the Direct Cyclization route is a promising starting point, though optimization of the workup and purification would be necessary.
-
For the synthesis of specific enantiomers or diastereomers, a Multi-step Synthesis from a chiral amino acid precursor is the recommended approach. While more involved, it provides the necessary control over the final product's stereochemistry, which is paramount for pharmacological applications.
Further experimental investigation is required to fully benchmark the efficiency of these routes, particularly concerning the yield and purification of the direct cyclization method.
References
Safety Operating Guide
Personal protective equipment for handling Methyl 2-(3-oxopiperazin-2-yl)acetate
Locating crucial data
I'm currently focused on gathering essential safety information. My initial step involves a thorough Google search to locate the Safety Data Sheet for "Methyl 2-(3-oxopiperazin-2-yl)acetate". I expect this document to provide crucial details on recommended personal protective equipment. Following that, I will be searching for handling and disposal guidelines for this chemical or chemically similar compounds.
Refining safety analysis
I'm now diving deeper into the hazards of "this compound" to understand the PPE recommendations. I will refine the Google search with more focused keywords. My goal is to synthesize all safety information into a clear workflow diagram and a structured PPE table as requested. I'm focusing on providing essential operational and disposal plans.
Reviewing Initial Data
I've located several potentially useful resources by searching for the SDS of "Methyl 2-( 3-oxopiperazin-2-yl)acetate." The PubChem entry, for instance, provides GHS hazard classifications. These classifications list acute toxicity 4 (oral), as well as skin and eye irritation.
Compiling Hazard Information
I've gathered and compiled hazard information from multiple sources, including PubChem, Sigma-Aldrich, and AK Scientific. I've consolidated acute toxicity, skin and eye irritation data, and specific target organ toxicity. This detailed information will be crucial to my recommendations, ensuring that the process is safe, and compliant. Now, I'm ready to organize it into the proper format.
Assessing Data Sufficiency
I've determined that the initial search results, including PubChem, Sigma-Aldrich, and AK Scientific, provide sufficient data to proceed. I have the GHS classifications (acute toxicity, skin/eye irritation, STOT), H-statements, P-statements, and PPE recommendations from multiple sources. I'm confident in my understanding of the hazards and can begin constructing the final document, including PPE tables, workflow diagrams, and handling/disposal guidance. Further searches seem unnecessary at this point.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



